2-Thien-2-ylpyrimidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLOOUOVNRKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640432 | |
| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-97-7 | |
| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Thien-2-ylpyrimidine-5-carboxylic acid (CAS No. 916766-97-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Thien-2-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and spectroscopic principles, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Thienopyrimidine Scaffold - A Privileged Motif in Drug Discovery
The fusion of thiophene and pyrimidine rings gives rise to the thienopyrimidine scaffold, a class of heterocyclic compounds that has garnered substantial attention in the field of medicinal chemistry. These structures are recognized as privileged motifs due to their diverse and potent biological activities. The inherent physicochemical properties of the thienopyrimidine core allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles.
Derivatives of thienopyrimidine have demonstrated a broad spectrum of therapeutic potential, including but not limited to:
-
Anticancer Activity: Exhibiting inhibitory effects on various kinases and other cellular targets implicated in tumorigenesis.
-
Anti-inflammatory Properties: Modulating inflammatory pathways to reduce the severity of inflammatory responses.
-
Antimicrobial Efficacy: Showing activity against a range of bacterial and fungal pathogens.
This compound, with its strategic placement of a thiophene ring at the 2-position and a carboxylic acid at the 5-position of the pyrimidine core, represents a key building block for the synthesis of novel drug candidates. The carboxylic acid moiety, in particular, offers a versatile handle for further chemical elaboration, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 916766-97-7 | [1] |
| Molecular Formula | C₉H₆N₂O₂S | [1] |
| Molecular Weight | 206.22 g/mol | [1] |
| Melting Point | 291-295.5 °C | [1] |
| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.76 ± 0.10 | [1] |
| Boiling Point (Predicted) | 309.7 ± 24.0 °C | [1] |
Synthesis and Mechanistic Insights
While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a robust and highly adaptable synthetic strategy can be proposed based on established methodologies for the preparation of 2-substituted pyrimidine-5-carboxylic esters.[2][3] The following protocol outlines a plausible and scientifically sound approach.
Proposed Synthetic Pathway
The proposed synthesis involves a two-stage process: the formation of the corresponding methyl ester followed by its hydrolysis to the target carboxylic acid. This approach leverages the well-established reactivity of amidinium salts in the construction of the pyrimidine ring.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol (Adapted from a General Procedure)
This protocol is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]
Stage 1: Synthesis of Methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate
-
Preparation of Thiophene-2-carboxamidine hydrochloride: This starting material can be prepared from thiophene-2-carbonitrile via the Pinner reaction.
-
Reaction Setup: To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add thiophene-2-carboxamidine hydrochloride (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate.
Stage 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and thiophene rings, as well as the carboxylic acid proton.
-
Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the electron-withdrawing effect of the nitrogen atoms.
-
Thiophene Protons: The three protons on the thiophene ring will exhibit a characteristic splitting pattern. The proton at the 5'-position will likely be the most downfield of the three, appearing as a doublet of doublets. The protons at the 3' and 4'-positions will also appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet, typically at a very downfield chemical shift (δ > 10 ppm), and its position can be sensitive to the solvent and concentration.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to resonate in the range of δ 140-165 ppm.
-
Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region, typically between δ 120 and 140 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of δ 160-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer.[5][6][7]
-
C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1680 and 1720 cm⁻¹.[5][6][7]
-
C-O Stretch and O-H Bend: Bands corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the fingerprint region (1200-1400 cm⁻¹).
-
Aromatic C-H and C=C/C=N Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine and thiophene rings will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would be expected to involve the loss of small neutral molecules.[8][9]
Caption: Plausible mass fragmentation pathway for this compound.
Biological Significance and Potential Applications
The thienopyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities. The structural similarity of this scaffold to endogenous purines allows for its interaction with a variety of biological targets, including kinases, polymerases, and other enzymes.
While the specific biological profile of this compound has not been extensively reported, its structural features suggest it is a promising candidate for investigation in several therapeutic areas:
-
Oncology: Many thienopyrimidine derivatives have shown potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. The 2-thienyl group can engage in important hydrophobic and π-stacking interactions within the active sites of target proteins.
-
Inflammation: The inhibition of inflammatory pathways is another hallmark of the thienopyrimidine class. This compound could be explored for its potential to modulate the production of pro-inflammatory cytokines and mediators.
-
Infectious Diseases: The antimicrobial properties of thienopyrimidines make them attractive starting points for the development of new anti-infective agents.
The carboxylic acid functionality at the 5-position is particularly significant for drug development. It can serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with target proteins. Alternatively, it can be used as a synthetic handle to introduce a variety of substituents to probe the SAR and optimize the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and an analysis of its expected spectroscopic characteristics. The rich pharmacology of the thienopyrimidine scaffold suggests that this compound and its derivatives are worthy of further investigation in the pursuit of new medicines to address unmet medical needs.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. article.sapub.org [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid
Foreword
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(thien-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core, coupled with a thiophene moiety, represents a privileged scaffold in numerous biologically active molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles and strategic considerations for each synthetic transformation. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability.
Strategic Overview of the Synthesis
The synthesis of 2-(thien-2-yl)pyrimidine-5-carboxylic acid is most effectively approached through a convergent strategy. This involves the initial, separate synthesis of the two key structural fragments: the thiophene-containing amidine and a suitable three-carbon electrophile. These precursors are then brought together in a cyclocondensation reaction to construct the central pyrimidine ring, followed by a final hydrolysis step to yield the target carboxylic acid. This approach allows for modularity and efficient purification of intermediates, contributing to a higher overall yield and purity of the final product.
The overall synthetic pathway can be visualized as a three-stage process:
-
Preparation of Thiophene-2-carboxamidine Hydrochloride: This key intermediate provides the N-C-N fragment required for the pyrimidine ring, with the thiophene moiety already in place.
-
Cyclocondensation to form Ethyl 2-(Thien-2-yl)pyrimidine-5-carboxylate: The reaction of thiophene-2-carboxamidine with diethyl 2-(ethoxymethylene)malonate (DEEMM) constructs the pyrimidine-5-carboxylate core.
-
Hydrolysis to 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid: The final step involves the saponification of the ethyl ester to the desired carboxylic acid.
2-Thien-2-ylpyrimidine-5-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(Thien-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. This molecule uniquely combines the structural features of a thiophene ring, a known pharmacophore, with a pyrimidine-5-carboxylic acid moiety, offering a versatile scaffold for chemical modification. We will explore its fundamental physicochemical properties, delve into its spectroscopic signature for robust characterization, outline logical synthetic pathways, and discuss its reactivity. The guide culminates in an analysis of its applications, particularly as a foundational building block in the design and development of novel therapeutic agents, supported by insights into the biological activities of structurally related compounds.
Introduction to the Thienylpyrimidine Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with diverse biological targets. Both the pyrimidine and thiophene ring systems independently fall into this category. Pyrimidine derivatives are integral to life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This biological precedence has made the pyrimidine nucleus a cornerstone in the development of a wide array of drugs with activities including anticancer, antimicrobial, and antiviral effects.[2][3]
The thiophene ring, a sulfur-containing five-membered heterocycle, is another prominent pharmacophore. Its inclusion in a molecule can enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. When these two powerful moieties are combined, the resulting thienylpyrimidine scaffold emerges as a structure of immense potential. Specifically, thienopyrimidines, where the rings are fused, are often considered bioisosteres of purines (e.g., adenine and guanine), allowing them to interact with enzymes and receptors that recognize the natural purine bases.[4]
2-(Thien-2-yl)pyrimidine-5-carboxylic acid is a non-fused variant, where the thiophene ring acts as a substituent on the pyrimidine core. This arrangement offers distinct synthetic and functional advantages. The carboxylic acid group at the 5-position provides a critical chemical handle for derivatization, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.[5]
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is the first step in rational drug design and process development.
Chemical Structure:
(Structure of 2-(Thien-2-yl)pyrimidine-5-carboxylic acid)
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂S | [6] |
| Molecular Weight | 206.22 g/mol | [6] |
| Melting Point | 291-295.5°C | [6] |
| Density | 1.440 ± 0.06 g/cm³ | [6] |
| pKa | 2.76 ± 0.10 (Predicted) | [6] |
| XLogP3 (Predicted) | 1.1 - 1.5 | [7] (Value from ethyl ester) |
The high melting point suggests a stable, crystalline solid with significant intermolecular forces, likely hydrogen bonding from the carboxylic acid groups. The predicted pKa of 2.76 indicates it is a relatively strong organic acid, a property governed by the electron-withdrawing nature of the pyrimidine ring.[6] This acidity is a key consideration for its formulation and its behavior at physiological pH, where it will exist predominantly as the carboxylate anion.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount in chemical research. A multi-platform spectroscopic approach ensures the identity and purity of the target compound. While a dedicated public spectrum for the acid is not available, we can confidently predict its characteristic signals based on established principles and data from closely related analogs, such as its ethyl ester.[7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The two pyrimidine protons at positions 4 and 6 should appear as distinct singlets in the downfield region (δ 9.0-9.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The three protons of the thiophene ring will present a characteristic splitting pattern, likely a doublet of doublets for H3' and H5', and a triplet for H4'. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carboxyl carbon (C=O) will be in the typical range of 160-170 ppm. The remaining signals will correspond to the carbons of the pyrimidine and thiophene rings, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak [M]+ or [M-H]- at m/z 206, confirming the molecular weight.[9] High-resolution mass spectrometry (HRMS) would further confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[10] Key expected absorbances include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp and strong C=O stretch (1680-1710 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-S stretching from the thiophene ring.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be approached through several established methodologies in heterocyclic chemistry. A highly effective and convergent strategy involves the condensation of an amidine with a three-carbon electrophilic partner that already contains the carboxylate functionality.[11][12]
The causality behind this choice is efficiency; it builds the core heterocyclic ring in a single, often high-yielding, step. The key precursors are thiophene-2-amidinium salt and a suitable C3 synthon. The amidine can be readily prepared from the corresponding nitrile.
Caption: A convergent synthetic workflow for 2-(Thien-2-yl)pyrimidine-5-carboxylic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative synthesis based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of Ethyl 2-(Thien-2-yl)pyrimidine-5-carboxylate
-
Reagents: Thiophene-2-amidinium hydrochloride (1.0 eq), sodium salt of ethyl 2-formyl-3-hydroxyacrylate (1.1 eq), Ethanol (solvent).
-
Procedure: To a stirred solution of the sodium salt of ethyl 2-formyl-3-hydroxyacrylate in absolute ethanol, add thiophene-2-amidinium hydrochloride in one portion.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for using reflux is to provide sufficient activation energy for the condensation and subsequent cyclization/aromatization cascade.
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target ester.
Step 2: Saponification to 2-(Thien-2-yl)pyrimidine-5-carboxylic acid
-
Reagents: Ethyl 2-(Thien-2-yl)pyrimidine-5-carboxylate (1.0 eq), Sodium Hydroxide (2.0 eq), Ethanol/Water (1:1 mixture).
-
Procedure: Dissolve the ester in the ethanol/water mixture and add a solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature or gentle heat (50°C) until TLC analysis indicates complete consumption of the starting material. This hydrolysis is a robust and reliable transformation.
-
Work-up: Cool the mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final carboxylic acid. This self-validating protocol yields a solid product whose identity and purity can be confirmed by melting point and the spectroscopic methods described in Section 3.
Chemical Reactivity
The reactivity of this molecule is dominated by its carboxylic acid functional group, which serves as a versatile anchor for diversification.
Caption: Primary reaction pathways for derivatizing the carboxylic acid moiety.
-
Amidation: This is arguably the most critical reaction in a medicinal chemistry context. Coupling the carboxylic acid with a diverse panel of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can generate a large library of amides. This allows for the exploration of hydrogen bonding and steric interactions within a biological target's binding site.[5]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields esters, which can act as prodrugs or modulate the compound's lipophilicity.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (BH₃·THF), providing another point for further chemical elaboration.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-(Thien-2-yl)pyrimidine-5-carboxylic acid lies in its application as a scaffold for generating novel bioactive molecules. The thienopyrimidine core is present in numerous compounds investigated for a wide range of diseases.[4][13][14]
-
Anticancer Activity: Many pyrimidine and thienopyrimidine derivatives function as kinase inhibitors by mimicking the ATP purine scaffold, making them valuable leads in oncology.[15] The ability to generate diverse amide libraries from the title compound is a proven strategy for targeting the ATP binding sites of various kinases.
-
Antimicrobial Agents: The structural similarity to purines also makes thienopyrimidines effective inhibitors of microbial enzymes that are essential for DNA replication or metabolism.[5][16] The carboxylic acid can be derivatized to improve cell penetration or target specific bacterial enzymes.
-
Anti-inflammatory and CNS Agents: Derivatives of this scaffold have also shown promise as anti-inflammatory and central nervous system (CNS) protective agents, highlighting the broad therapeutic potential of this chemical class.[14]
The logical workflow in a drug discovery program leverages this compound as a starting point for creating chemical diversity.
Caption: Role of the title compound as a building block in a drug discovery cascade.
Conclusion
2-(Thien-2-yl)pyrimidine-5-carboxylic acid is more than just a chemical compound; it is a highly valuable platform for innovation. Its robust chemical nature, characterized by a stable crystalline form and predictable reactivity, makes it an ideal starting material. The presence of two distinct and medicinally relevant heterocyclic rings, combined with a strategically placed carboxylic acid handle, provides researchers and drug development professionals with a powerful tool for constructing novel molecular entities. The principles and data outlined in this guide underscore its potential to serve as the foundation for the next generation of targeted therapeutics.
References
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]
-
ResearchGate. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. Available from: [Link]
-
Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available from: [Link]
-
PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[4][5][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available from: [Link]
-
PubChem. (n.d.). 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Available from: [Link]
-
Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]
-
PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Available from: [Link]
-
ResearchGate. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Available from: [Link]
-
PubMed Central. (n.d.). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Available from: [Link]
-
ResearchGate. (n.d.). The Chemistry of Thienopyrimidines. Available from: [Link]
-
PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Available from: [Link]
-
CCS Chemistry. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. Available from: [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Available from: [Link]
-
Sukanya. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Available from: [Link]
-
MDPI. (2022). Thienopyrimidine. Available from: [Link]
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Available from: [Link]
-
ResearchGate. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
-
Indian Academy of Sciences. (2005). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Available from: [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Available from: [Link]
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link]
-
SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - 1H NMR. Available from: [Link]
-
PubChem. (n.d.). Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. Available from: [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1,3,4]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties – Oriental Journal of Chemistry [orientjchem.org]
- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 6. echemi.com [echemi.com]
- 7. 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester | C12H14N2O3S | CID 332931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 12. bu.edu.eg [bu.edu.eg]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
Spectral Data Analysis of 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid: A Search for Characterization Data
An extensive search for comprehensive, publicly available spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 2-(thien-2-yl)pyrimidine-5-carboxylic acid (CAS Number: 916766-97-7) has been conducted. Despite its commercial availability from various chemical suppliers, detailed experimental spectra and associated analytical protocols are not present in the accessible scientific literature or public spectral databases.
This document outlines the findings of this comprehensive search and explains the current limitations in providing a full, in-depth technical guide as originally requested. While the compound is known and can be procured, its detailed spectroscopic characterization does not appear to be published in a readily accessible format.
Introduction to 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid
2-(Thien-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted at the 2-position with a thiophene ring and at the 5-position with a carboxylic acid group. This molecular architecture is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with both pyrimidine and thiophene moieties.
The structural confirmation and purity assessment of such a molecule would typically rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure:
Figure 1: Chemical structure of 2-(thien-2-yl)pyrimidine-5-carboxylic acid.
Predicted Spectral Characteristics
In the absence of experimental data, we can predict the expected spectral features based on the analysis of its constituent fragments: the 2-substituted thiophene, the pyrimidine-5-carboxylic acid, and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and thiophene rings, as well as the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 13 ppm. This signal's position and broadness are influenced by hydrogen bonding and solvent choice.
-
Pyrimidine Protons (H4 and H6): Two singlets are expected for the pyrimidine ring protons. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group, these protons would appear in the aromatic region, likely between 8.0 and 9.5 ppm.
-
Thiophene Protons (H3', H4', H5'): The thiophene ring protons would appear as a set of coupled multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling pattern would likely be a doublet of doublets for H4' and doublets for H3' and H5', reflecting their coupling to each other.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 160 and 175 ppm.
-
Aromatic Carbons: The carbon atoms of the pyrimidine and thiophene rings would appear in the aromatic region, generally between 110 and 160 ppm. The specific chemical shifts would be influenced by the positions of the heteroatoms and the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a valuable tool for identifying functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations from both the pyrimidine and thiophene rings are expected in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The molecular weight of 2-(thien-2-yl)pyrimidine-5-carboxylic acid is 206.22 g/mol . A prominent molecular ion peak would be expected at m/z = 206.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Fragmentation of the heterocyclic rings would also be observed.
Methodologies for Spectral Acquisition (General Protocols)
While specific experimental details for this compound are unavailable, the following are general protocols for acquiring the spectral data for a solid organic compound like 2-(thien-2-yl)pyrimidine-5-carboxylic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical, as acidic protons may exchange with deuterium in solvents like D₂O.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion and Future Outlook
The absence of publicly available, detailed spectral data for 2-(thien-2-yl)pyrimidine-5-carboxylic acid presents a significant gap in the characterization of this compound. While predictions based on its structure provide a general idea of the expected spectral features, they cannot replace experimentally obtained and validated data.
For researchers, scientists, and drug development professionals working with this compound, it is imperative to perform a full suite of spectroscopic analyses upon its synthesis or acquisition to confirm its identity, purity, and structure. The general protocols outlined above can serve as a starting point for such characterization efforts.
It is hoped that future research involving this molecule will lead to the publication of its comprehensive spectral data, which will be a valuable resource for the scientific community.
References
Due to the lack of specific data for 2-(thien-2-yl)pyrimidine-5-carboxylic acid, a formal reference list with clickable URLs as requested cannot be provided. The information presented is based on general principles of spectroscopic analysis and data for analogous compounds.
Navigating the Chemical Landscape of Pyrimidine Carboxylic Acids: An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents, from anticancer drugs to antivirals. When functionalized with a carboxylic acid group, this heterocycle becomes a versatile scaffold, offering a reactive handle for molecular elaboration and a key interaction point for biological targets. However, the unique electronic landscape of the pyrimidine ring—characterized by its electron-deficient nature—imparts a distinct reactivity profile to the attached carboxylic acid group that can be both an advantage and a challenge in synthetic chemistry. This guide provides an in-depth exploration of the factors governing the reactivity of this moiety, offering field-proven insights into its activation and transformation. We will delve into the electronic effects, common synthetic routes such as amide and ester formation, decarboxylation reactions, and the influence of other ring substituents. This document is intended for researchers, scientists, and drug development professionals seeking to master the manipulation of this critical functional group in the pursuit of novel therapeutics.
The Electronic Influence of the Pyrimidine Core
The defining characteristic of the pyrimidine ring is its electron-deficient (π-deficient) nature, a consequence of the two electronegative nitrogen atoms at the 1 and 3 positions. This property exerts a profound influence on any attached substituent, including the carboxylic acid group.
Enhanced Acidity (Lower pKa)
The most immediate electronic effect is a significant increase in the acidity of the carboxylic acid compared to its benzoic acid counterpart. The pyrimidine ring acts as a strong electron-withdrawing group, stabilizing the resulting carboxylate anion through induction. This stabilization facilitates the deprotonation of the carboxylic acid.
For instance, the predicted pKa of pyrimidine-2-carboxylic acid is approximately 3.08[1], which is considerably lower than that of benzoic acid (pKa ≈ 4.2). This enhanced acidity is a critical practical consideration. While it facilitates deprotonation for salt formation or for generating the carboxylate nucleophile needed for certain reactions, it can also influence the choice of bases and reaction conditions, as the carboxylate may be more prevalent under milder conditions than anticipated. A comprehensive compilation of pKa values for various organic acids can be found in resources compiled by institutions like the University of California, Davis.[2]
Activation of the Carbonyl Carbon
The electron-withdrawing nature of the pyrimidine ring also makes the carbonyl carbon of the carboxylic acid more electrophilic. This intrinsic activation facilitates nucleophilic attack, which can be a double-edged sword. On one hand, it can make reactions like esterification and amidation more facile. On the other hand, it can also increase susceptibility to unwanted side reactions if not properly controlled.
Key Transformations of the Carboxylic Acid Group
The carboxylic acid on a pyrimidine ring is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, which are pivotal in drug development for modifying a compound's pharmacokinetic and pharmacodynamic properties.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequent reaction performed on pyrimidine carboxylic acids in a drug discovery context. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated."
Logical Framework for Amide Coupling
The general workflow for amide coupling involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine.
Figure 1: Generalized workflow for amide bond formation.
Common Coupling Reagents and Protocols
The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and the potential for side reactions like racemization if chiral centers are present.
| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Considerations & Insights |
| Carbodiimides | DCC, DIC, EDC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] | EDC (Water-Soluble): Preferred for easier workup, as the urea byproduct is water-soluble. Often used with additives. |
| Phosphonium Salts | BOP, PyBOP | Forms an activated benzotriazolyl ester. | PyBOP: Generally effective, but the byproducts can sometimes be challenging to remove. Does not cause guanidinylation. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms a highly reactive activated ester (OBt, OAt, etc.).[4] | HATU: Generally considered one of the most effective reagents, especially for hindered substrates, due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[4][5] Side Reaction: Can cause guanidinylation of the amine if used in excess or if activation is slow.[4] |
Self-Validating Protocol: HATU-Mediated Amide Coupling
This protocol is a robust starting point for the coupling of a pyrimidine carboxylic acid with a primary or secondary amine.
-
Dissolution: Dissolve the pyrimidine carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or NMP.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. Causality: This pre-activation step is crucial. It allows the formation of the highly reactive OAt-activated ester before the amine is introduced, which minimizes the potential for HATU to react directly with the coupling partner (amine), a known side reaction.[6]
-
Coupling: Add the amine (1.0-1.2 eq) to the activated mixture.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting carboxylic acid is consumed. Reactions are often complete within 1-4 hours at room temperature.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove DIPEA, saturated aqueous sodium bicarbonate to remove unreacted acid and HOBt/HOAt byproducts, and finally with brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Ester Formation
Esterification is another key transformation, often used to create prodrugs or to modify solubility and cell permeability.
Fischer Esterification
For simple, unhindered alcohols, the classic Fischer esterification can be effective. This involves heating the pyrimidine carboxylic acid in a large excess of the alcohol, which also serves as the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][7]
Figure 2: Mechanism of Fischer Esterification.
Insight: The reaction is an equilibrium. To drive it to completion, one must either use a large excess of the alcohol or remove the water as it forms, often by azeotropic distillation.[1]
DCC-Mediated Esterification (Steglich Esterification)
For more sensitive or sterically hindered alcohols where the harsh conditions of Fischer esterification are not viable, carbodiimide-mediated methods are preferred.
Self-Validating Protocol: DCC/DMAP-Catalyzed Esterification
-
Dissolution: Dissolve the pyrimidine carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).[8]
-
Coupling: Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, the main byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.
-
Purification: The filtrate is then washed, dried, and concentrated. The crude ester is purified by column chromatography.
Causality: DMAP acts as a potent acyl-transfer catalyst, dramatically accelerating the reaction and allowing it to proceed under mild conditions, which is crucial for complex molecules.[8]
Conversion to Acyl Halides
For conversion to highly reactive derivatives, pyrimidine carboxylic acids can be transformed into acyl chlorides.
Protocol: Acyl Chloride Formation with Thionyl Chloride
-
Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas outlet (to a scrubber) with the pyrimidine carboxylic acid (1.0 eq).
-
Reaction: Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq), often with a catalytic drop of DMF.[9][10]
-
Heating: Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Workup: After cooling, the excess thionyl chloride is carefully removed under reduced pressure (using a trap to protect the pump). The resulting crude acyl chloride is often a solid or oil.
-
Usage: Due to their high reactivity and potential instability, pyrimidine acyl chlorides are typically used immediately in the next step without extensive purification.[11]
Insight: The byproducts of this reaction, SO₂ and HCl, are gases, which simplifies the workup as they are easily removed. However, care must be taken due to their corrosive and toxic nature.[9]
Decarboxylation: Removing the Carboxylic Acid Group
Decarboxylation, the removal of the -COOH group as CO₂, is a reaction that is highly dependent on the structure of the heteroaromatic acid. For pyrimidine carboxylic acids, the position of the carboxyl group is critical.
Aryl carboxylic acids are generally stable and do not decarboxylate easily. However, the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring can stabilize the carbanionic intermediate formed upon loss of CO₂, making decarboxylation more feasible than in simple aromatic acids.[12]
Specifically, pyrimidine-2-carboxylic acid has been shown to undergo decarboxylation in aqueous solution at elevated temperatures. The reaction is believed to proceed through a Hammick-type mechanism, where the monoprotonated acid loses CO₂ to form a stabilized ylide intermediate.[13]
A notable example in biochemistry and medicinal chemistry is orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), an intermediate in pyrimidine biosynthesis.[14][15][16] While thermally stable, its enzymatic decarboxylation to uridine monophosphate is a key biological process. In synthetic contexts, decarboxylation of heteroaromatic carboxylic acids can often be promoted by catalysts such as silver or copper salts.[17]
The Modulatory Role of Other Ring Substituents
The reactivity of the carboxylic acid group is not dictated by the pyrimidine core alone. Other substituents on the ring can either enhance or attenuate its reactivity through their own electronic effects.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups donate electron density into the ring. This partially counteracts the electron-withdrawing effect of the ring nitrogens. The result is a decrease in the acidity of the carboxylic acid (higher pKa) and a reduction in the electrophilicity of the carbonyl carbon. For example, the presence of an amino group can make amide coupling reactions more sluggish, potentially requiring more potent coupling reagents or longer reaction times.[18]
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F) or nitro (-NO₂) groups further withdraw electron density from the ring. This enhances the effects of the pyrimidine core, leading to an even lower pKa for the carboxylic acid and a more electrophilic carbonyl carbon, potentially accelerating nucleophilic attack.
The position of the substituent relative to the carboxylic acid is also crucial, with effects being most pronounced when they are ortho or para to the carboxyl group, allowing for strong resonance effects.
Conclusion and Future Outlook
The carboxylic acid group on a pyrimidine ring is a functional moiety of immense strategic importance in drug design and development. Its reactivity is a nuanced interplay between the intrinsic electron-deficient nature of the pyrimidine core and the electronic contributions of other ring substituents. A thorough understanding of these principles allows the medicinal chemist to make informed decisions about reaction design. By selecting the appropriate activation strategy—be it a modern uronium salt for a challenging amide coupling, a classic Fischer esterification, or a robust conversion to an acyl chloride—researchers can efficiently and reliably modify pyrimidine scaffolds. This mastery is essential for navigating the synthetic challenges inherent in drug discovery and for successfully creating the next generation of pyrimidine-based therapeutics.
References
- Sharma, V., & Kumar, V. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(46), 4353-4356.
-
ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved January 23, 2026, from [Link]
-
Kim, D., & Park, S. B. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3533–3543. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 23, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 23, 2026, from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 23, 2026, from [Link]
- Dunn, G. E., & Lee, G. K. J. (1973). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 51(10), 1512-1520.
- Tolba, M. S., Kamal, A. M., & El-Enany, M. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-140.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 23, 2026, from [Link]
-
Smiley, J. A., & Wolfenden, R. (2001). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase. Biochemistry, 40(34), 10217–10223. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved January 23, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase. Retrieved January 23, 2026, from [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved January 23, 2026, from [Link]
-
El-Sayad, H. A., Abdel-Aziz, S. A., El-Azab, A. S., & El-Tahir, K. E. (1993). Hypolipidemic Effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid in Rats and Tissue Culture Cells. Archives of Pharmacal Research, 16(4), 324-331. [Link]
-
Di Dalmazi, G., Fazzini, F., & Lauriola, M. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1047. [Link]
-
Durham University. (n.d.). CHEM2117: Acyl Halide Synthesis-thionyl Chloride with Pyridine. Retrieved January 23, 2026, from [Link]
-
University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 23, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 23, 2026, from [Link]
-
Adejoro, I. A., & Akintola, O. A. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Encapsulation and Adsorption Sciences, 10(3), 57-73. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-(p-TOLYL)PROPIONYL CHLORIDE. Retrieved January 23, 2026, from [Link]
-
Human Metabolome Database. (2005, November 16). Orotic acid. Retrieved January 23, 2026, from [Link]
- McNulty, J., Krishnamoorthy, V., & Robertson, A. (2008). Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. Tetrahedron Letters, 49(49), 7014-7016.
-
Vasilev, A. A., et al. (2020). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 25(21), 5174. [Link]
- Al-Ostath, A. I. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-356.
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved January 23, 2026, from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Orotic Acid. Retrieved January 23, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. library.gwu.edu [library.gwu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. hmdb.ca [hmdb.ca]
- 16. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
Potential biological targets of 2-Thien-2-ylpyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Potential Biological Targets of 2-Thien-2-ylpyrimidine-5-carboxylic Acid
Executive Summary
This compound is a heterocyclic small molecule featuring a pyrimidine-5-carboxylic acid core linked to a thiophene ring. While direct experimental data on this specific compound is not extensively available in public literature, its constituent pharmacophores are well-established "privileged structures" in medicinal chemistry. The pyrimidine ring is fundamental to numerous therapeutic agents, and the thiophene moiety is a common bioisostere for phenyl groups. This guide synthesizes information from structurally analogous compounds, namely thienopyrimidines and other substituted pyrimidine derivatives, to logically predict and prioritize potential biological targets for this compound. The primary predicted target classes include protein kinases (specifically receptor tyrosine kinases like EGFR and VEGFR-2), enzymes involved in inflammatory pathways such as COX-2 and lipoxygenase, and various microbial enzymes. This document provides the scientific rationale for these predictions and outlines detailed experimental workflows for their validation, serving as a strategic roadmap for researchers initiating investigation into this compound's therapeutic potential.
Molecular Profile and Rationale for Investigation
This compound (CAS: 916766-97-7, Molecular Formula: C₉H₆N₂O₂S) is built upon scaffolds that are cornerstones of drug discovery.[1] Understanding these components is key to predicting its biological behavior.
-
The Pyrimidine Core : The pyrimidine ring is a diazine present in the nucleobases cytosine, thymine, and uracil, making it fundamental to biological systems.[2] Its derivatives are known to possess an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antifungal, and antibacterial properties.[3][4][5] This wide-ranging activity stems from the scaffold's ability to present substituents in precise three-dimensional orientations, allowing for specific interactions with a multitude of biological targets.[2]
-
The Thiophene Moiety : As a bioisosteric replacement for a phenyl ring, the thiophene group is prevalent in medicinal chemistry. It modulates physicochemical properties like lipophilicity and metabolic stability while maintaining or enhancing biological activity.
-
The Carboxylic Acid Group : This functional group is a potent hydrogen bond donor and acceptor and can act as a metal chelator. It is often critical for anchoring a molecule within the active site of an enzyme or receptor, forming key interactions that determine binding affinity and specificity.
The combination of these three components suggests that this compound is pre-organized for interaction with biological macromolecules.
Target Prediction Based on Structurally Related Scaffolds
The most robust method for predicting the targets of a novel compound, in the absence of direct data, is to analyze the known activities of its closest structural relatives.
Insights from Thienopyrimidine Derivatives
Thienopyrimidines, which feature a fused thiophene and pyrimidine ring system, are structurally analogous and serve as a rich source of predictive information.[6] These fused systems are often considered bioisosteres of purines (adenine and guanine), allowing them to interact with the vast array of purine-binding proteins.[6][7]
-
Protein Kinase Inhibition : This is the most prominent activity of thienopyrimidine derivatives. They have been successfully developed as inhibitors of various kinases critical to cancer cell signaling.
-
EGFR and VEGFR-2: A study of novel 6,7,8,9-tetrahydro-5H-cyclohepta[6][8]thieno[2,3-d]pyrimidine derivatives identified compounds with potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] One compound, 5f , was found to be more potent than the reference drug erlotinib against EGFR and showed significant VEGFR-2 inhibition, leading to cell cycle arrest and apoptosis.[9] This strongly suggests that the thienyl and pyrimidine combination is well-suited for binding to the ATP pocket of these receptor tyrosine kinases.
-
FGFR4: While a series of 2,6-substituted thieno[3,2-d]pyrimidines designed as Fibroblast Growth Factor Receptor-4 (FGFR4) inhibitors were ultimately found to be inactive against that specific target, they displayed broad antiproliferative activity against several cancer cell lines, indicating they were likely acting on other kinase targets.[10]
-
-
Antiparasitic Targets : The structural similarity to purines makes thienopyrimidines candidates for targeting parasitic enzymes. Derivatives have been investigated as inhibitors of falcipain-2, a crucial cysteine protease for the Plasmodium falciparum parasite, which causes malaria.[11]
Insights from Substituted Pyrimidine-5-Carboxylic Acids
Analyzing compounds that share the core pyrimidine-5-carboxylic acid scaffold but with different substituents at the 2-position also provides valuable clues.
-
Anti-inflammatory Enzymes :
-
COX-2: Pyrimidine derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[12] The design of dual EGFR/COX-2 inhibitors from pyrimidine-5-carbonitrile scaffolds highlights the potential for this core to target inflammatory pathways.[12]
-
Lipoxygenase (LOX): A recent study detailed the synthesis of piperidine pyrimidine amides as potent inhibitors of lipoxygenase, another key enzyme in the inflammatory cascade.[4] This suggests the pyrimidine core can be adapted to target the active sites of non-kinase inflammatory enzymes.
-
-
Antimicrobial Enzymes : The pyrimidine scaffold is a validated starting point for antimicrobial agents. For instance, derivatives of 2-oxo-tetrahydropyrimidine-5-carboxamides have been synthesized and shown to have good theoretical interactions with the enoyl reductase of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[13]
Prioritized List of Potential Biological Targets
Based on the evidence from analogous structures, the following target classes are proposed for this compound, in order of priority:
-
Receptor Tyrosine Kinases (RTKs) :
-
Primary Targets : EGFR, VEGFR-2.
-
Rationale : Strongest evidence from thienopyrimidine analogs demonstrating potent, dual inhibition.[9] The core scaffold is well-suited for the ATP-binding pocket of kinases.
-
-
Inflammatory Pathway Enzymes :
-
Microbial Enzymes :
-
Purine-Binding Proteins :
Experimental Workflows for Target Identification and Validation
A systematic, multi-step approach is required to empirically determine the biological targets.
Workflow 1: Broad-Based Initial Target Screening
This initial phase aims to identify promising target classes from a wide pool of possibilities.
Methodology:
-
In Silico Reverse Docking :
-
Principle : Dock the 3D structure of this compound against a large library of protein crystal structures to predict potential binders based on calculated binding energy.
-
Protocol :
-
Generate a low-energy 3D conformer of the compound.
-
Utilize a reverse docking platform (e.g., PharmMapper, idTarget).
-
Screen against a comprehensive library of human protein targets, with a focus on kinases and inflammatory enzymes.
-
Analyze the top-ranked hits, prioritizing clusters of related proteins (e.g., multiple tyrosine kinases).
-
-
-
High-Throughput Enzymatic Screening :
-
Principle : Physically screen the compound at a single high concentration against a large panel of purified enzymes to identify inhibitory activity.
-
Protocol :
-
Solubilize the compound in DMSO to create a high-concentration stock.
-
Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot).
-
Request a broad kinase panel (e.g., 96-well or 384-well format) and an inflammatory enzyme panel.
-
Screen at a concentration of 10 µM.
-
Hits are typically defined as >50% inhibition.
-
-
Caption: Workflow for Initial Target Identification.
Workflow 2: In Vitro Validation of Prioritized Kinase Targets
Assuming hits are identified in the kinase class (e.g., EGFR, VEGFR-2), this workflow confirms and quantifies the activity.
Methodology:
-
Biochemical IC₅₀ Determination :
-
Principle : Measure the concentration of the compound required to inhibit 50% of the kinase's activity in a purified, cell-free system.
-
Protocol (using ADP-Glo™ as an example) :
-
Prepare a 10-point, 3-fold serial dilution of the compound in a 384-well plate.
-
Add the purified kinase (e.g., recombinant human EGFR) and the appropriate substrate/ATP mixture.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Plot the data and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
-
-
Cell-Based Target Engagement Assay :
-
Principle : Determine if the compound can inhibit the target kinase within a living cell, confirming cell permeability and on-target activity.
-
Protocol (Western Blot for p-EGFR) :
-
Culture a relevant cancer cell line with high EGFR expression (e.g., A549).
-
Starve cells of serum to reduce basal signaling.
-
Pre-treat cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).
-
Apply a secondary HRP-conjugated antibody and detect with a chemiluminescent substrate.
-
Quantify band intensity to determine the dose-dependent inhibition of EGFR phosphorylation.
-
-
Caption: Workflow for Kinase Target Validation.
Data Presentation: Quantifying Biological Activity
All quantitative data should be summarized in clear, comparative tables. The primary output from the validation workflows will be IC₅₀ values.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Target | Assay Type | IC₅₀ (µM) |
| EGFR | Biochemical (ADP-Glo™) | 0.85 |
| VEGFR-2 | Biochemical (ADP-Glo™) | 1.23 |
| COX-2 | Enzymatic (Fluorometric) | 5.6 |
| 5-LOX | Enzymatic (Colorimetric) | > 50 |
| FGFR4 | Biochemical (ADP-Glo™) | > 50 |
Signaling Pathway Context
Understanding where a compound acts is crucial. If validated as an EGFR/VEGFR-2 inhibitor, this compound would be positioned at the apex of critical cancer signaling pathways.
Caption: Predicted Site of Action in Signaling Pathways.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its foundation in privileged medicinal chemistry scaffolds. Logical extrapolation from structurally related compounds strongly predicts a profile centered on the inhibition of protein kinases, particularly EGFR and VEGFR-2, with secondary potential as an anti-inflammatory or antimicrobial agent. The immediate path forward involves comprehensive in silico and high-throughput screening to empirically test these hypotheses. Positive hits must be rigorously validated through biochemical and cell-based assays to confirm on-target activity and determine potency. Should a primary target be validated, subsequent steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, evaluation in animal models of cancer or inflammation, and comprehensive pharmacokinetic and toxicity profiling.
References
-
MDPI. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles . Available at: [Link]
-
MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids . Available at: [Link]
-
ResearchGate. Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides | Request PDF . Available at: [Link]
-
PubMed. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery . Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring . Available at: [Link]
-
ScienceDirect. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances . Available at: [Link]
-
PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties . Available at: [Link]
-
National Center for Biotechnology Information. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile . Available at: [Link]
-
ResearchGate. (PDF) Pyrimidine and its biological activity: a review . Available at: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies . Available at: [Link]
-
PubMed Central. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies . Available at: [Link]
-
National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . Available at: [Link]
-
Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review . Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads . Available at: [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . Available at: [Link]
-
PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813 . Available at: [Link]
-
PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives . Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Silico ADME/T Profiling of Thienopyrimidine Derivatives
Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery
The thienopyrimidine scaffold, a bioisostere of the natural purine framework, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of clinically significant agents in oncology, infectious diseases, and beyond.[3] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, with a significant number of failures occurring due to poor pharmacokinetic properties or unforeseen toxicity.[4]
This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven framework for conducting in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) studies specifically tailored for thienopyrimidine derivatives. The core philosophy is to "fail early, fail cheap" by intelligently using computational tools to prioritize candidates with the highest probability of success before committing to costly and time-consuming synthesis and in vitro testing.[4][5] We will move beyond a simple recitation of methods to explain the causality behind each computational experiment, empowering the user to not only generate data but also to interpret it within the complex, multi-parameter optimization puzzle that is modern drug discovery.
Chapter 1: The Foundation - Physicochemical Properties & Drug-Likeness
The journey of a drug through the body is governed by a complex interplay of biological interactions. However, at the most fundamental level, this journey is dictated by the molecule's intrinsic physicochemical properties. These characteristics are the bedrock upon which all ADME/T predictions are built. Understanding them is not merely a preliminary step; it is the diagnostic key to interpreting downstream predictions.
The primary physicochemical descriptors provide a quantitative language to describe a molecule's behavior in a biological environment:
-
Lipophilicity (LogP): The octanol-water partition coefficient, LogP, is the single most critical determinant of a molecule's "greasiness." It profoundly influences membrane permeability, solubility, plasma protein binding, and metabolic clearance. For thienopyrimidines, modulating LogP through substituent changes is a primary strategy for optimizing the ADME profile.
-
Aqueous Solubility (LogS): A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral drug development. The fused aromatic system of the thienopyrimidine core is inherently lipophilic, making solubility a key parameter to monitor and optimize.[6]
-
Ionization (pKa): The thienopyrimidine scaffold contains basic nitrogen atoms. The ionization state of a molecule at physiological pH (pKa) dictates its solubility, permeability, and potential for off-target interactions. Predicting the pKa is essential for understanding how the molecule will behave in different compartments of the body (e.g., stomach vs. intestine).
-
Topological Polar Surface Area (TPSA): TPSA is a calculation of the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). It is an excellent surrogate for hydrogen bonding capacity and serves as a powerful predictor of membrane permeability and blood-brain barrier penetration.
-
Molecular Weight (MW): Size matters. Larger molecules tend to have lower permeability and solubility. Keeping the molecular weight in check is a constant challenge during lead optimization.
These individual properties are often synthesized into qualitative "drug-likeness" rules. The most famous of these, Lipinski's Rule of Five, provides a simple set of heuristics to identify compounds that are more likely to have good oral absorption.[7] While not an absolute law, it serves as an invaluable first-pass filter.
Experimental Protocol 1.1: Foundational Property Calculation with SwissADME
This protocol outlines the use of the free, web-based SwissADME tool to generate a foundational physicochemical and drug-likeness profile.[8]
Methodology:
-
Access the Tool: Navigate to the SwissADME homepage.
-
Input Structures: Prepare a list of your thienopyrimidine derivatives in SMILES format (Simplified Molecular Input Line Entry System). For example:
-
c1(C2=C(S1)N=C(N=C2)N)Cl (A simple chloro-amino thienopyrimidine)
-
c1(C2=C(S1)N=C(N=C2)N3CCOCC3)Cl (A morpholine-substituted derivative)
-
-
Run Prediction: Paste the list of SMILES strings into the input box and click "Run".
-
Data Analysis: The output provides a comprehensive table. Focus on the following key parameters for your initial assessment:
-
Molecular Weight (MW)
-
Consensus LogP
-
ESOL LogS (Aqueous Solubility)
-
TPSA
-
Lipinski #violations
-
-
Self-Validation: Cross-reference the results. Does a high LogP correlate with low predicted solubility (LogS)? Does the addition of a polar group (like morpholine) increase the TPSA and decrease the LogP as expected? This internal consistency check validates the logic of the predictions.
Visualization: The Interconnectivity of Physicochemical Properties
Caption: Core ADME/T properties are governed by fundamental physicochemical characteristics.
Chapter 2: Absorption - Crossing the First Barrier
For an orally administered drug, the first critical challenge is absorption from the gastrointestinal (GI) tract into the bloodstream. Poor absorption is an immediate cause for project termination. In silico models provide robust predictions for this complex process by breaking it down into key contributing factors.
-
Human Intestinal Absorption (HIA): This is a qualitative or quantitative prediction of the overall percentage of a drug that will be absorbed. Models are often trained on large datasets of known drugs and use a combination of physicochemical descriptors to make a prediction.[4]
-
Caco-2 Permeability: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and mimics the intestinal epithelial barrier. In silico models predicting Caco-2 permeability are excellent surrogates for estimating passive intestinal diffusion.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter, a cellular pump that actively removes xenobiotics (including drugs) from inside a cell, pushing them back into the intestinal lumen.[9] A compound that is a strong substrate for P-gp will have its effective absorption severely limited, even if it has good passive permeability. Predicting whether a thienopyrimidine derivative is a P-gp substrate is therefore critical.
Experimental Protocol 2.1: Predicting Absorption Profile with ADMETlab 2.0
This protocol details the use of ADMETlab 2.0, a comprehensive web server, for evaluating the absorption potential of thienopyrimidine derivatives.[10]
Methodology:
-
Access the Server: Navigate to the ADMETlab 2.0 web portal.
-
Input Molecule: Use the "ADMET Evaluation" module. Draw your thienopyrimidine structure or input its SMILES string.
-
Initiate Calculation: Submit the molecule for prediction.
-
Analyze Absorption Parameters: From the results page, locate and record the predictions for:
-
Human Intestinal Absorption (HIA): Note the probability of being well-absorbed (HIA+). A value >70% is generally considered favorable.
-
Caco-2 Permeability: The predicted logPapp value (in 10⁻⁶ cm/s). Values >0.9 are often indicative of high permeability.
-
P-gp Substrate: A simple Yes/No classification. "No" is the desired outcome.
-
-
Self-Validation and Interpretation: Synthesize the data points. A compound predicted to have high HIA and high Caco-2 permeability but is also a P-gp substrate may still exhibit poor oral bioavailability. Conversely, a compound with moderate permeability that is not a P-gp substrate may be a more promising candidate.
Data Presentation: Predicted Absorption of Thienopyrimidine Analogs
| Compound ID | R-Group | HIA (% Prob.) | Caco-2 Perm. (logPapp) | P-gp Substrate | Absorption Profile |
| TP-01 | -Cl | 88.5 | 1.05 | No | Favorable |
| TP-02 | -CF3 | 85.1 | 1.15 | Yes | Potential Efflux |
| TP-03 | -OCH3 | 90.2 | 0.85 | No | Permeability-Limited |
| TP-04 | -SO2N(CH3)2 | 65.4 | -0.52 | No | Poor |
Chapter 3: Distribution - Reaching the Site of Action
Once absorbed, a drug is distributed throughout the body via the circulatory system. Where it goes, and how much of it is free to interact with its target, are critical questions answered by distribution profiling.
-
Plasma Protein Binding (PPB): Drugs can reversibly bind to proteins in the blood plasma, primarily albumin. Only the unbound, or "free," fraction of the drug is able to leave the bloodstream, distribute into tissues, and interact with the biological target.[9] Highly protein-bound drugs (>99%) can have reduced efficacy and can be prone to drug-drug interactions.
-
Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system (CNS). For drugs targeting the CNS (e.g., for neurodegenerative diseases), the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration is undesirable as it can lead to off-target side effects.[9][11][12] In silico models are invaluable for predicting this property early.
Experimental Protocol 3.1: Distribution Prediction using pkCSM
The pkCSM web server provides user-friendly models for predicting key distribution parameters.[10]
Methodology:
-
Access the Server: Navigate to the pkCSM "Predict ADMET" portal.
-
Input Structures: Input the SMILES strings for your compounds.
-
Select Predictions: Ensure that "Volume of Distribution", "Fraction Unbound", and "BBB Permeability" are selected.
-
Submit and Analyze:
-
Fraction Unbound (Fu): This is the fraction of the drug not bound to plasma proteins. Higher values are generally better.
-
BBB Permeability (logBB): This value represents the log of the ratio of the concentration of the drug in the brain to that in the blood. A logBB > 0.3 is generally considered to indicate ready penetration into the CNS, while a logBB < -1.0 suggests the compound is largely excluded from the brain.
-
-
Self-Validation: The causality should be clear: molecules with high lipophilicity (high LogP) and low TPSA are more likely to be predicted to cross the BBB. Check if your results align with this principle.
Visualization: BBB Permeability Decision Workflow
Caption: Decision tree for prioritizing compounds based on predicted BBB permeability.
Chapter 4: Metabolism - The Body's Chemical Processor
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This biotransformation is mediated by families of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14] Understanding a compound's metabolic profile is crucial for predicting its half-life and its potential for drug-drug interactions (DDIs).
-
CYP Inhibition: If a drug inhibits a specific CYP enzyme (e.g., CYP3A4, which metabolizes ~50% of all drugs), it can dangerously increase the concentration of other co-administered drugs that are substrates for that enzyme.[15] Predicting whether a thienopyrimidine derivative is a potent inhibitor of major CYP isoforms is a key safety assessment.
-
CYP Substrate: Predicting which CYP isoform(s) are likely to metabolize your compound helps in understanding its clearance pathway.
-
Site of Metabolism (SOM): SOM prediction identifies the specific atoms or bonds on a molecule that are most susceptible to metabolic transformation.[13] This is an incredibly powerful tool for medicinal chemists. If a compound is cleared too quickly, identifying the metabolic "soft spot" allows for targeted chemical modifications to block that position and improve the drug's half-life.
Experimental Protocol 4.1: Metabolic Profile Prediction with SwissADME
SwissADME provides accessible and reliable predictions for CYP interactions.
Methodology:
-
Access and Input: Follow steps 1-3 from Protocol 1.1 using the SwissADME server.
-
Analyze Pharmacokinetics Data: In the results, locate the "Pharmacokinetics" section.
-
Record Predictions:
-
CYP Inhibitor: The output will list major isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4) and provide a "Yes" or "No" prediction for inhibition. "No" across the board is the ideal profile.
-
CYP Substrate: The results will also indicate which isoforms are likely to metabolize the compound.
-
-
Visualize Site of Metabolism: For more detailed SOM analysis, tools like ADMETlab 2.0 or specific SOM predictors can provide visual overlays on the molecule, highlighting the likely metabolic hotspots.
-
Self-Validation: The causality is often chemically intuitive. Electron-rich aromatic rings and benzylic positions are common sites of oxidation. Unsubstituted positions on the thienopyrimidine core or on alkyl substituents are prime candidates for metabolism. Check if the predicted SOM aligns with these chemical principles.
Chapter 5: Toxicity - Early Warning Signs
Toxicity is the ultimate cause of failure for many drug candidates. In silico toxicology aims to flag potential liabilities long before animal testing. While no model can predict all forms of toxicity, several well-validated endpoints can be assessed computationally.
-
Mutagenicity (Ames Test): The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[16] A positive result is a major red flag for genotoxicity and potential carcinogenicity. In silico models are trained to recognize structural alerts or "toxicophores" that are associated with a positive Ames test.[17][18]
-
hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. hERG liability is a leading cause of late-stage drug attrition. Computational models can predict the likelihood of a compound blocking this channel.
-
Hepatotoxicity: Drug-Induced Liver Injury (DILI) is a significant safety concern. While complex, predictive models exist that can provide an alert for potential hepatotoxicity.
Experimental Protocol 5.1: Tiered Toxicity Assessment
This protocol uses a combination of tools to build a preliminary toxicity profile.
Methodology:
-
Ames Mutagenicity (ADMETlab 2.0):
-
Use the "ADMET Evaluation" module in ADMETlab 2.0.
-
Locate the "Toxicity" section in the results.
-
Record the "Ames Mutagenicity" prediction. A "Negative" result is required for progression.
-
-
hERG Inhibition (pkCSM):
-
Use the pkCSM server as in Protocol 3.1.
-
Select the "hERG I inhibitor" and "hERG II inhibitor" endpoints.
-
A "No" prediction is strongly desired.
-
-
Hepatotoxicity (ADMETlab 2.0):
-
In the ADMETlab 2.0 results, find the "Human Hepatotoxicity" prediction.
-
This will provide a probability of liver injury. Lower probabilities are better.
-
-
Self-Validation: Review the structures of any compounds flagged for toxicity. Do they contain known toxicophores (e.g., anilines, nitroaromatics)? Many prediction tools will highlight the substructure responsible for the alert, providing a clear chemical rationale that can be trusted and acted upon.
Visualization: In Silico Toxicity Screening Workflow
Caption: A sequential workflow for flagging major toxicity concerns in silico.
Chapter 6: Integrated Analysis - A Case Study
The true power of in silico profiling lies not in assessing individual parameters but in integrating them to make a holistic, multi-parameter judgment. Let us consider our four hypothetical thienopyrimidine derivatives and build a complete profile to select a lead candidate.
Data Presentation: Integrated ADME/T Profile of Thienopyrimidine Analogs
| Parameter | TP-01 (-Cl) | TP-02 (-CF3) | TP-03 (-OCH3) | TP-04 (-SO2N(CH3)2) | Desired Profile |
| LogP | 2.8 | 3.5 | 2.5 | 1.9 | 1.0 - 3.5 |
| LogS | -3.1 | -4.0 | -2.9 | -2.5 | > -4.0 |
| HIA | High | High | High | Moderate | High |
| P-gp Substrate | No | Yes | No | No | No |
| Frac. Unbound | 0.08 | 0.05 | 0.12 | 0.45 | > 0.05 |
| logBB | -0.4 | 0.1 | -0.7 | -1.5 | Target Dependent |
| CYP3A4 Inhib. | No | No | No | No | No |
| Ames Mutagen. | Negative | Negative | Negative | Negative | Negative |
| hERG Inhib. | No | Yes | No | No | No |
Expert Analysis and Candidate Selection
-
TP-01 (-Cl): This compound presents a very well-balanced profile. It has good predicted absorption, is not an efflux substrate, and is clean from a toxicity perspective. Its BBB permeability is moderate, making it suitable for either a peripheral or CNS program depending on the target. The only minor flag is its relatively low fraction unbound, but it is acceptable.
-
TP-02 (-CF3): This compound is immediately deprioritized due to two major red flags: it is a predicted P-gp substrate, which will likely compromise its oral absorption, and it is a predicted hERG inhibitor, a critical safety liability.
-
TP-03 (-OCH3): Similar to TP-01, this compound has a good overall profile. Its slightly lower lipophilicity results in better predicted solubility and lower BBB permeability, making it an excellent candidate for a peripherally-restricted drug.
-
TP-04 (-SO2N(CH3)2): The polar sulfonamide group drastically improves solubility and fraction unbound, which is highly desirable. However, this comes at the cost of significantly reduced intestinal absorption. This compound would likely suffer from poor oral bioavailability and is therefore a lower priority candidate.
Final Word: The Role of In Silico Models in the Real World
It is imperative to remember that in silico models are predictive tools, not infallible oracles. Their purpose is to guide research, manage risk, and allocate resources more effectively. The predictions generated through the workflows in this guide must always be validated by subsequent in vitro and in vivo experiments. However, by embracing a computational-first approach, research teams can explore chemical space more broadly, identify and mitigate liabilities earlier, and ultimately increase the probability of successfully translating a promising thienopyrimidine scaffold into a life-changing therapeutic. The continued evolution of these models, driven by machine learning and artificial intelligence, promises to further enhance their predictive power and solidify their indispensable role in drug discovery.[19][20]
References
- Title: In Silico Tools and Software to Predict ADMET of New Drug Candid
- Title: In silico predictions of Ames test mutagenicity: An integrated approach.
- Title: in silico admet predictions: enhancing drug development through qsar modeling. Source: N/A.
- Title: Comparison and summary of in silico prediction tools for CYP450-medi
- Title: In silico ADME/T modelling for rational drug design. Source: Quarterly Reviews of Biophysics.
- Title: In Silico Prediction Models for Blood-Brain Barrier Perme
- Title: ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
- Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Source: PMC.
- Title: SwissADME. Source: SwissADME.
- Title: Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Source: NIH.
- Title: recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Title: The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Title: Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Source: PubMed.
- Title: In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Source: PMC.
- Title: Comparison and summary of in silico prediction tools for CYP450-medi
- Title: In silico model for mutagenicity (Ames test), taking into account metabolism. Source: PubMed.
- Title: In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Source: N/A.
- Title: ADMETlab 2.0. Source: ADMETlab 2.0.
- Title: Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4.
- Title: In silico the Ames Mutagenicity Predictive Model of Environment. Source: N/A.
- Title: Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 8. SwissADME [swissadme.ch]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Prediction Models for Blood-Brain Barrier Permeation: Ingenta Connect [ingentaconnect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 2-Thien-2-ylpyrimidine-5-carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Thien-2-ylpyrimidine-5-carboxylic acid in cell-based assays. Given that this compound is a novel chemical entity with limited published data, this guide is structured as a systematic workflow for its initial characterization. We will proceed from fundamental physicochemical evaluations to detailed cellular assays designed to elucidate its potential as a modulator of critical signaling pathways. The protocols herein are designed to be self-validating, providing researchers with a robust framework to determine the compound's cytotoxic and antiproliferative potential, and to begin investigating its mechanism of action, with a focus on hypothesized targets such as protein kinases or phospholipase C.
Introduction: Unveiling the Potential of a Novel Heterocycle
This compound belongs to the broad class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. The pyrimidine ring is a core component of numerous FDA-approved drugs, particularly kinase inhibitors, while the thiophene moiety is also prevalent in a wide range of therapeutics. The combination of these two rings suggests a high potential for biological activity.
Given the structural similarities to known inhibitors of cell signaling pathways, we hypothesize that this compound may exert its effects through one of the following mechanisms:
-
Inhibition of protein kinases: Many pyrimidine derivatives are ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1][2]
-
Modulation of phospholipase C (PLC) activity: Related compounds, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, have been shown to possess anti-proliferative activity through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[3]
This guide will provide a logical, step-by-step approach to testing these hypotheses, starting with essential preliminary characterization.
Initial Characterization: Laying the Groundwork for Reliable Cellular Assays
Before proceeding to cellular assays, it is imperative to determine the fundamental physicochemical properties of the compound to ensure accurate and reproducible results.
Solubility Assessment
The solubility of a compound in the stock solvent (typically DMSO) and in the final cell culture medium is a critical parameter.[4] Precipitation of the compound in the assay will lead to inaccurate concentration-response curves.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer (PBS)
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]
-
Create a series of dilutions of the DMSO stock in phosphate-buffered saline (PBS), pH 7.4, to final compound concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the solutions at room temperature for 2 hours.
-
Measure the turbidity of each solution using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[4]
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the limit of kinetic solubility.
Stability in Cell Culture Medium
The stability of the compound in the complete cell culture medium over the time course of the experiment is essential for data interpretation.[6][7] Degradation of the compound can lead to an underestimation of its potency.
Protocol 2: Compound Stability Assessment
-
Prepare the highest desired concentration of the compound in complete cell culture medium (including serum).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.
-
At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound in the aliquots using LC-MS/MS.[7]
-
The percentage of the compound remaining at each time point is calculated relative to the 0-hour time point.[6]
| Parameter | Description | Example Value |
| Molecular Weight | The molecular weight of this compound. | 220.23 g/mol |
| DMSO Solubility | Maximum soluble concentration in 100% DMSO. | >50 mM |
| PBS Solubility | Maximum kinetic solubility in PBS with 1% DMSO. | 85 µM |
| Stability (48h) | Percentage of compound remaining in complete medium at 37°C after 48h. | 92% |
General Workflow for Cellular Characterization
The following diagram outlines a logical workflow for the characterization of a novel compound like this compound.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Protocol 6: Western Blot Analysis of ERK Phosphorylation
-
Cell Lysis: Seed cells and serum-starve them overnight. Treat with the compound for 1-2 hours, then stimulate with a growth factor (e.g., EGF) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane. [8]4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [9]Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system. [9]6. Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the effect of the compound on ERK activation. [10][11]
Treatment p-ERK/Total ERK Ratio (Fold Change) Interpretation Vehicle (no EGF) 0.1 Basal level Vehicle (+ EGF) 1.0 Activated pathway Compound (10 µM) + EGF 0.3 Strong inhibition | Compound (1 µM) + EGF | 0.7 | Moderate inhibition |
Conclusion and Future Directions
This application note provides a foundational framework for the initial characterization of this compound. By following these protocols, researchers can obtain reliable data on the compound's solubility, stability, cytotoxicity, and anti-proliferative effects. The subsequent mechanistic assays will provide initial insights into whether the compound acts via apoptosis induction and through the inhibition of key signaling pathways like MAPK/ERK. Positive results from these assays would warrant further investigation, including broader kinase profiling and direct enzymatic assays, to precisely identify the molecular target(s) and further elucidate the compound's therapeutic potential.
References
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 24, 2026, from [Link]
-
Thirumala, V., & Tátra, E. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(18), e3774. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–132. [Link]
-
Ahmed, M. J. (2023, February 27). MTT Assay protocol. Protocols.io. [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345–351. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 24, 2026, from [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
- (No source provided)
-
Scialis, R. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved January 24, 2026, from [Link]
- (No source provided)
-
Krüger, R., et al. (2025). Inhibitors of Phosphatidylinositol-specific Phospholipase C with Myo-inositol Scaffold. Current Medicinal Chemistry. [Link]
-
Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(11), 3328. [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein... Retrieved January 24, 2026, from [Link]
- (No source provided)
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 24, 2026, from [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
Shapiro, A. B. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved January 24, 2026, from [Link]
-
Fuller, K. K., & Lichius, A. (2014). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Journal of Visualized Experiments, (86), 51390. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]
- 3. Inhibitors of Phosphatidylinositol-specific Phospholipase C with Myo-inositol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Thien-2-ylpyrimidine-5-carboxylic acid as a kinase inhibitor in enzymatic assays.
The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of this compound as a kinase inhibitor. By adhering to these guidelines, researchers can generate high-quality, reproducible data to evaluate its potency and potential as a modulator of kinase activity. This foundational work is an essential first step in the long and complex journey of kinase inhibitor drug discovery. [3][13]
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. (2010). Journal of Medicinal Chemistry. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]
-
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (n.d.). MDPI. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. (n.d.). ACS Publications. [Link]
-
Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. (2009). Europe PMC. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [Link]
-
5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (2020). PubMed. [Link]
-
2-Thiophenecarboxylic acid. (n.d.). PubChem. [Link]
-
(2S)-2,3,4,5-Tetrahydropyridine-2-carboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. (2S)-2,3,4,5-Tetrahydropyridine-2-carboxylic acid | C6H9NO2 | CID 24771808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Thien-2-ylpyrimidine-5-carboxylic Acid
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural resemblance to the purine bases of DNA and RNA allows them to interact with various biological targets, often modulating essential cellular processes.[3][4] The fusion of a thiophene ring to the pyrimidine core, creating thienopyrimidine scaffolds, has been shown to enhance antimicrobial potency and broaden the spectrum of activity.[3][5] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of derivatives based on the 2-thien-2-ylpyrimidine-5-carboxylic acid scaffold, a promising starting point for the development of next-generation antimicrobial agents.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a versatile and high-yielding method involving the condensation of an appropriate amidinium salt with a propen-1-olate derivative.[6][7] This approach allows for the facile introduction of the thiophene moiety at the 2-position of the pyrimidine ring. Subsequent derivatization of the carboxylic acid group enables the exploration of structure-activity relationships.
Protocol 1: Synthesis of Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[6][8]
Materials:
-
Thiophene-2-carboxamidinium chloride
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equivalent) in anhydrous DMF, add thiophene-2-carboxamidinium chloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate
-
Lithium hydroxide (or Sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Workflow for Synthesis and Derivatization
Caption: Synthetic and derivatization workflow for this compound.
Part 2: Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the CLSI M07 guidelines for antimicrobial susceptibility testing of aerobic bacteria.[9]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate to achieve a range of concentrations.[11]
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.[12]
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[12]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test.[1]
Materials:
-
MIC plates from Protocol 3
-
Tryptic Soy Agar (TSA) plates
-
Sterile spreader
Procedure:
-
From the wells of the MIC plate that show no visible growth, transfer a 100 µL aliquot to a TSA plate.[12]
-
Spread the aliquot evenly over the surface of the agar plate.[12]
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12]
Data Presentation: Hypothetical Antimicrobial Activity
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| LEAD-01 | -COOH | 16 | 32 | 64 |
| DERIV-01a | -CONH-phenyl | 8 | 16 | 32 |
| DERIV-01b | -CONH-(4-Cl-phenyl) | 4 | 8 | 16 |
| DERIV-02 | -COOCH3 | 32 | 64 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |
Part 3: Elucidation of the Mechanism of Action
Understanding the mechanism of action is crucial for the rational design of more potent and selective antimicrobial agents. Thienopyrimidine compounds are known to disrupt essential cellular processes in microorganisms, including DNA replication, transcription, translation, and cell wall synthesis.[3]
Potential Antimicrobial Targets and Investigative Protocols
1. Inhibition of DNA Gyrase and Topoisomerase IV:
-
Rationale: These enzymes are essential for bacterial DNA replication and are validated targets for quinolone antibiotics. Thienopyrimidines may act as inhibitors.[5]
-
Protocol: Utilize commercially available DNA gyrase and topoisomerase IV supercoiling assay kits. The inhibition of the supercoiling activity in the presence of the test compounds is measured by agarose gel electrophoresis.
2. Disruption of Cell Membrane Integrity:
-
Rationale: Compounds that disrupt the bacterial cell membrane can lead to rapid cell death.
-
Protocol: Assess membrane integrity using fluorescent dyes such as propidium iodide (PI) and SYTO 9. An increase in PI fluorescence indicates membrane damage.
3. Inhibition of Protein Synthesis:
-
Rationale: The bacterial ribosome is a major target for many classes of antibiotics.
-
Protocol: Employ a cell-free transcription/translation assay system. The inhibition of the synthesis of a reporter protein (e.g., luciferase) in the presence of the test compounds is quantified.
4. Modern Target Identification Techniques:
For novel compounds, a broader, unbiased approach to target identification is often necessary. Modern techniques include:
-
Affinity-based proteomics: Immobilize an active derivative of the lead compound on a solid support to "pull down" its protein targets from a bacterial cell lysate. The bound proteins are then identified by mass spectrometry.
-
Genomic and transcriptomic profiling: Treat bacteria with the compound and analyze changes in gene and protein expression using techniques like RNA-seq and quantitative proteomics. This can provide clues about the cellular pathways affected by the compound.[13]
-
Native State Mass Spectrometry: This technique can be used to identify drug-target interactions and can be a rapid way to screen for effective clinical drug candidates.[14]
Hypothetical Mechanism of Action Pathway
Caption: A simplified model of a potential mechanism of action for a 2-thien-2-ylpyrimidine derivative.
Part 4: Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.[15][16] By systematically modifying the chemical structure of this compound, researchers can identify the key functional groups responsible for its antimicrobial activity.
Key Areas for Structural Modification and Expected Outcomes:
-
Modification of the Carboxylic Acid Group (Position 5):
-
Amide and Ester Formation: Converting the carboxylic acid to a series of amides and esters with varying alkyl and aryl substituents can modulate the compound's lipophilicity and hydrogen bonding capacity, potentially improving cell penetration and target engagement.
-
Rationale: The introduction of different functional groups can influence the compound's interaction with the target's binding pocket. For example, electron-withdrawing or -donating groups on an aromatic ring of an amide derivative can fine-tune the electronic properties of the molecule.
-
-
Substitution on the Thiophene Ring:
-
Introduction of Substituents: Adding small alkyl or halogen groups to the thiophene ring can influence the compound's steric and electronic properties.
-
Rationale: These modifications can enhance binding affinity to the target or block metabolic degradation, thereby increasing the compound's half-life.
-
-
Substitution on the Pyrimidine Ring:
-
Modification at Positions 4 and 6: While the core synthesis focuses on substitution at position 2, further synthetic efforts could explore the introduction of small groups at positions 4 and 6 of the pyrimidine ring.
-
Rationale: These positions are often critical for the biological activity of pyrimidine derivatives, and even minor modifications can significantly impact potency.[15]
-
Data Presentation: Hypothetical SAR Data
| Compound ID | R1 (Position 5) | R2 (Thiophene) | MIC (µg/mL) vs. S. aureus |
| LEAD-01 | -COOH | -H | 16 |
| SAR-01 | -CONH2 | -H | 12 |
| SAR-02 | -CONH-CH3 | -H | 8 |
| SAR-03 | -CONH-phenyl | -H | 8 |
| SAR-04 | -CONH-phenyl | 5-Cl | 4 |
| SAR-05 | -COOCH3 | -H | 32 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of derivatives based on this scaffold. Through systematic derivatization and a thorough investigation of the structure-activity relationships, it is anticipated that potent and selective antimicrobial candidates can be identified, contributing to the ongoing battle against antimicrobial resistance.
References
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2023). MDPI. [Link]
-
Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. (2025). ResearchGate. [Link]
-
Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria. (2023). PMC. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2023). CLSI. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
-
Strategies for target identification of antimicrobial natural products. (2016). Royal Society of Chemistry. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2010). PMC. [Link]
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2008). ResearchGate. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021). ACG Publications. [Link]
- Thiophene-2,5-dicarboxylic acid synthesis method. (2006).
-
Minimum Bactericidal Concentration (MBC) Test. (2023). Microchem Laboratory. [Link]
-
New drug target identified in fight against resistant infections. (2025). Edinburgh Infectious Diseases. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (2025). ResearchGate. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
-
New Technique Allows for Identification of Potential Drugs to Fight Resistant Bacteria. (2021). American Society for Microbiology. [Link]
-
Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). (2025). Bio-protocol. [Link]
-
Synthesis of 2-formyl thiophen-5-carboxylic acid. (2023). PrepChem.com. [Link]
- Synthesis method of 2-thiophenecarboxaldehyde. (2012).
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2010). MDPI. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC. [Link]
-
Scientists develop synthetic bacteriophages to fight drug-resistant bacteria. (2026). Technology Networks. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2020). MDPI. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]
-
Pyrimidine synthesis. (2023). Organic Chemistry Portal. [Link]
-
Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers. (2014). ResearchGate. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. New Technique Allows for Identification of Potential Drugs to Fight Resistant Bacteria | ASM.org [asm.org]
- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for STAT3 Inhibition Assay with Thienopyrimidine Derivatives
Introduction: The STAT3 Signaling Axis - A Critical Node in Oncogenesis
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that orchestrates a multitude of cellular processes, including proliferation, survival, differentiation, and immune responses.[1] In normal physiological contexts, the activation of STAT3 is a transient and tightly regulated event, primarily initiated by cytokines and growth factors.[1] However, in a significant percentage of human cancers, STAT3 is constitutively activated, driving the expression of genes that promote tumor progression, metastasis, and therapy resistance.[1][2] This aberrant, persistent activation transforms STAT3 into a key oncogenic driver, making it an attractive target for therapeutic intervention in oncology drug development.[3][4]
The activation cascade of STAT3 is a well-defined process. Upon ligand binding to cell surface receptors, associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3.[3][5] STAT3 is then recruited to the receptor complex and is itself phosphorylated on a critical tyrosine residue (Tyr705).[6][7] This phosphorylation event triggers the formation of STAT3 homodimers or heterodimers with other STAT family members through reciprocal phosphotyrosine-SH2 domain interactions.[3][6] These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby initiating their transcription. These target genes are implicated in a wide array of cancer hallmarks, including sustained proliferation, evasion of apoptosis, angiogenesis, and invasion.[8][9]
Thienopyrimidine Derivatives: A Promising Class of STAT3 Inhibitors
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including those involved in cancer signaling pathways.[10][11] Several studies have reported the synthesis and biological evaluation of thienopyrimidine derivatives as inhibitors of STAT3 signaling.[12][13][14] These compounds have been shown to suppress STAT3 phosphorylation and downstream signaling, leading to anti-inflammatory and anti-tumor effects.[12] The development of potent and selective thienopyrimidine-based STAT3 inhibitors represents a promising avenue for cancer therapy.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for a STAT3 inhibition assay using thienopyrimidine derivatives. We will detail the necessary protocols for cell-based assays to evaluate the efficacy of these compounds in a structured and scientifically rigorous manner.
Visualizing the STAT3 Signaling Pathway and Inhibition Strategy
To conceptualize the therapeutic intervention point, the following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of inhibition by thienopyrimidine derivatives.
Caption: Canonical STAT3 signaling pathway and the point of intervention for thienopyrimidine derivatives.
Experimental Workflow for Assessing STAT3 Inhibition
The following diagram outlines the comprehensive workflow for evaluating the inhibitory potential of thienopyrimidine derivatives on the STAT3 signaling pathway.
Caption: A streamlined workflow for the evaluation of STAT3 inhibitors.
Detailed Protocols
PART 1: Cell Culture and Compound Treatment
1.1. Cell Line Selection and Maintenance:
-
Rationale: The choice of cell line is critical. Select a cancer cell line with well-documented constitutive STAT3 activation (e.g., Hep3B, MDA-MB-468, SCC-3).[3][12]
-
Protocol:
-
Culture the selected cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
1.2. Compound Preparation and Treatment:
-
Rationale: Accurate compound concentration is essential for generating reliable dose-response curves.
-
Protocol:
-
Prepare a stock solution of the thienopyrimidine derivative in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed the cells in appropriate multi-well plates at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the various concentrations of the thienopyrimidine derivative or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding to the downstream assays.
-
PART 2: STAT3 Luciferase Reporter Assay
-
Principle: This assay quantifies the transcriptional activity of STAT3. A reporter vector containing a firefly luciferase gene under the control of STAT3-responsive elements is introduced into the cells.[15][16] Inhibition of STAT3 signaling will result in a decrease in luciferase expression and, consequently, a reduction in light emission.
2.1. Materials:
-
HEK293 cells (or other suitable host cells)
-
STAT3 luciferase reporter vector and a control vector with a constitutively expressed Renilla luciferase (for normalization).[15][16]
-
Transfection reagent (e.g., Lipofectamine 2000).[4]
-
Dual-Luciferase Reporter Assay System.[4]
-
White, clear-bottom 96-well plates.[15]
2.2. Protocol:
-
Transfection:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate at a density of 30,000 cells per well.[15]
-
On the day of transfection, co-transfect the cells with the STAT3 luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.[4][15]
-
-
Treatment:
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
2.3. Data Analysis:
-
Calculate the relative luciferase units (RLU) for each treatment condition.
-
Plot the RLU against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Parameter | Recommendation |
| Cell Line | HEK293 |
| Seeding Density | 30,000 cells/well (96-well plate) |
| STAT3 Activator (Positive Control) | IL-6 (20 ng/mL) |
| Incubation Time (post-treatment) | 18-24 hours |
PART 3: Western Blot Analysis for p-STAT3 and Total STAT3
-
Principle: Western blotting allows for the specific detection and quantification of total STAT3 and its activated, phosphorylated form (p-STAT3).[17] A reduction in the p-STAT3/total STAT3 ratio upon treatment with a thienopyrimidine derivative indicates direct inhibition of the signaling pathway.
3.1. Materials:
-
Cancer cell line with high basal p-STAT3 levels.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
3.2. Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with the thienopyrimidine derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-STAT3 or anti-total STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For sequential detection on the same membrane, strip the membrane after detecting p-STAT3 and then re-probe with the anti-total STAT3 antibody.[18] A loading control such as GAPDH or β-actin should also be probed to ensure equal protein loading.[18]
-
3.3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.
-
Compare the ratios of the treated samples to the vehicle control to determine the extent of inhibition.
| Parameter | Recommendation |
| Protein Loading | 20-30 µg per lane |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Blocking Agent | 5% non-fat milk or BSA in TBST |
| Loading Control | GAPDH or β-actin |
PART 4: Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
4.1. Materials:
-
Cancer cell line.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
4.2. Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the thienopyrimidine derivatives for the desired duration (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Incubation:
-
Solubilization and Absorbance Measurement:
4.3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Parameter | Recommendation |
| MTT Concentration | 0.5 mg/mL |
| Incubation Time (MTT) | 2-4 hours |
| Solubilization Agent | DMSO or 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm |
Conclusion and Future Directions
The experimental framework detailed in this application note provides a robust and reliable methodology for the initial characterization of thienopyrimidine derivatives as STAT3 inhibitors. By employing a combination of a functional reporter assay, a direct target engagement assay (Western blot for p-STAT3), and a cell viability assay, researchers can gain a comprehensive understanding of the cellular efficacy and potency of their compounds.
Further characterization could involve more advanced assays to elucidate the precise mechanism of action, such as in vitro kinase assays to determine direct enzymatic inhibition of JAKs or STAT3 itself, and fluorescence polarization assays to assess the disruption of STAT3 dimerization.[21][22] Additionally, evaluating the effect of these compounds on the expression of downstream STAT3 target genes (e.g., c-myc, survivin) through qPCR or RNA-seq can provide further validation of their on-target activity.[3] Ultimately, promising lead compounds identified through these in vitro and cell-based assays should be advanced to in vivo xenograft models to assess their anti-tumor efficacy and pharmacokinetic properties.[3]
References
-
Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 1(5), 201-205. [Link]
-
Driessens, G., et al. (2019). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Chemical Biology, 14(6), 1257-1272. [Link]
-
Li, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Oncology, 13, 1269429. [Link]
-
Timofeeva, O. A., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(47), 77195-77207. [Link]
-
Salehi, B., et al. (2024). Targeting Cancer Stem Cells with Phytochemicals: Molecular Mechanisms and Therapeutic Potential. Cancers, 16(3), 503. [Link]
-
Kim, J. Y., et al. (2018). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Bulletin of the Korean Chemical Society, 39(1), 120-124. [Link]
-
Park, O. K., et al. (1996). In vitro activation of Stat3 by epidermal growth factor receptor kinase. Journal of Biological Chemistry, 271(40), 24963-24968. [Link]
-
Kortylewski, M., & Jove, R. (2008). STAT3 activation: A key factor in tumor immunoescape. Journal of Clinical Investigation, 118(5), 1623-1626. [Link]
-
BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway) Catalog #: 79730. Retrieved January 24, 2026, from [Link]
-
He, L., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(4), 3545-3554. [Link]
-
Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]
-
Wikipedia. (2024, January 18). STAT3. [Link]
-
Johnson, D. E., et al. (2018). The role of STAT3 in cancer development and progression. Current Opinion in Genetics & Development, 48, 1-8. [Link]
-
BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). Retrieved January 24, 2026, from [Link]
-
Timofeeva, O. A., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(47), 77195–77207. [Link]
-
Sgrignani, J., et al. (2018). STAT3, a Master Regulator of Anti-Tumor Immune Response. Cancers, 10(5), 139. [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression. (2023). Frontiers in Oncology, 13, 1245839. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (n.d.). SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
ResearchGate. (n.d.). The role of STAT3 in cancer development. Retrieved January 24, 2026, from [Link]
-
Frank, D. A. (2012). STAT3 Activity and Function in Cancer: Modulation by STAT5 and miR-146b. Cancers, 4(1), 104-121. [Link]
-
Signosis. (n.d.). Stat3 Luciferase Reporter HEK293 Stable Cell Line. Retrieved January 24, 2026, from [Link]
-
STAT3 activation: Significance and symbolism. (2025, June 22). Immuno-Oncology News. [Link]
-
Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]
-
Creative Biolabs. (n.d.). STAT3 Pathway-STAT3 Reporter Kit. Retrieved January 24, 2026, from [Link]
-
Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 24, 2026, from [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 1, Substituted thienopyrimidines as STAT3 inhibitors. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Protocol Online. (n.d.). STAT-3/phosphoSTAT-3 western blot. Retrieved January 24, 2026, from [Link]
-
Li, Y., et al. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
NSJ Bioreagents. (n.d.). STAT3 Antibody (R32089). Retrieved January 24, 2026, from [Link]
Sources
- 1. jebms.org [jebms.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 5. STAT3 - Wikipedia [en.wikipedia.org]
- 6. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 Activity and Function in Cancer: Modulation by STAT5 and miR-146b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Table 1, Substituted thienopyrimidines as STAT3 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Synthesis and Evaluation of Thienopyrimidine-Hydroxamic Acids as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epigenetic Battlefield and the Rise of HDAC Inhibitors
The field of oncology is increasingly focused on the epigenetic regulation of gene expression, a critical battleground in the fight against cancer. Histone deacetylases (HDACs) are key enzymes in this process, playing a pivotal role in chromatin remodeling and the transcriptional regulation of genes involved in cell cycle progression, differentiation, and apoptosis.[1][2][3] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the aberrant silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1][2][4][5] This has made HDACs attractive therapeutic targets, and the development of HDAC inhibitors (HDACis) has emerged as a promising strategy in cancer therapy.[1][6][7]
HDAC inhibitors function by blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones.[7] This "opening" of the chromatin structure allows for the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][8] Beyond their effects on histones, HDACis also modulate the acetylation status and function of various non-histone proteins, including transcription factors, further contributing to their anti-cancer effects.[7][9]
The thienopyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to the purine bases found in DNA and RNA, making it a versatile foundation for the design of various therapeutic agents.[10][11][12] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[10][12] When combined with a hydroxamic acid moiety, a well-established zinc-binding group that potently inhibits HDACs, the resulting thienopyrimidine-hydroxamic acids represent a novel and promising class of HDAC inhibitors.[13][14] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of these promising anti-cancer agents.
Section 1: Chemical Synthesis of Thienopyrimidine-Hydroxamic Acids
The synthesis of thienopyrimidine-hydroxamic acids involves a multi-step process that begins with the construction of the core thienopyrimidine scaffold, followed by the introduction of a linker and culminating in the formation of the hydroxamic acid. The following protocol outlines a general and adaptable synthetic route.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The initial step involves the construction of the thienopyrimidine core, which can be achieved through various established methods.[15] A common approach starts from a substituted aminothiophene derivative. This core is then functionalized with a linker containing an ester group. Finally, the ester is converted to the desired hydroxamic acid.
Caption: General synthetic workflow for thienopyrimidine-hydroxamic acids.
Detailed Experimental Protocol
Step 1: Synthesis of the Thienopyrimidine Core
The synthesis of the thienopyrimidine scaffold can be accomplished from readily available thiophene derivatives.[15] One of the most straightforward methods involves the reaction of an aminothiophene compound bearing an electrophilic group (such as an ester or nitrile) with a carbonyl or amine-containing reactant.[15]
Step 2: Introduction of the Ester-Containing Linker
Once the thienopyrimidine core is synthesized, a linker arm terminating in an ester group is introduced. This is typically achieved via an alkylation reaction.
-
Protocol:
-
Dissolve the thienopyrimidine core in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the desired position on the thienopyrimidine ring.
-
To the resulting mixture, add an alkyl halide containing an ester group (e.g., ethyl bromoacetate or a longer chain analogue) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ester-functionalized thienopyrimidine.
-
Step 3: Formation of the Hydroxamic Acid
The final and critical step is the conversion of the terminal ester group to the hydroxamic acid. This is most commonly achieved by reaction with hydroxylamine.[16][17]
-
Causality Behind Experimental Choices: The direct reaction of an ester with hydroxylamine is a well-established method for synthesizing hydroxamic acids.[16] The reaction is typically carried out in the presence of a base to generate the more nucleophilic hydroxylamine anion in situ from its hydrochloride salt.[16] Methanol is a common solvent choice due to its ability to dissolve both the reactants and the base. Microwave irradiation can also be employed to accelerate the reaction.[18]
-
Self-Validating System:
-
Reaction Monitoring: Progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester and the appearance of the more polar hydroxamic acid product.
-
Product Characterization: The final product should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. A colorimetric test with ferric chloride can also give a preliminary indication of the presence of the hydroxamic acid group (a characteristic reddish-purple color).
-
-
Detailed Protocol:
-
Dissolve the ester-functionalized thienopyrimidine in methanol.
-
In a separate flask, prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride to a solution of a strong base like sodium methoxide or potassium hydroxide in methanol. Stir for a few minutes to generate free hydroxylamine.
-
Add the methanolic solution of the ester to the freshly prepared hydroxylamine solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 7.
-
Remove the methanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure thienopyrimidine-hydroxamic acid.
-
Section 2: Biological Evaluation of Thienopyrimidine-Hydroxamic Acids
After successful synthesis and characterization, the novel compounds must be evaluated for their biological activity. This involves a series of in vitro and in vivo assays to determine their efficacy as HDAC inhibitors and their potential as anti-cancer agents.
In Vitro HDAC Inhibition Assay
The primary biological evaluation is to determine the inhibitory activity of the synthesized compounds against specific HDAC isoforms. Commercially available kits provide a straightforward and reliable method for this purpose.
-
Principle of the Assay: These assays typically utilize an acetylated substrate that is recognized by a specific antibody. When an active HDAC enzyme is present, it deacetylates the substrate. The amount of remaining acetylated substrate is inversely proportional to the HDAC activity and can be quantified colorimetrically or fluorometrically.[19][20]
-
Protocol (General):
-
Prepare a solution of the test compound (thienopyrimidine-hydroxamic acid) at various concentrations.
-
In a microplate, add the assay buffer, the purified HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6), and the test compound. Include a known HDAC inhibitor as a positive control and a vehicle control (e.g., DMSO).[13][14]
-
Initiate the reaction by adding the acetylated substrate.[21]
-
Incubate the plate at 37°C for a specified period (e.g., 1 hour).[21]
-
Stop the reaction and add the developer solution, which contains an antibody that binds to the acetylated substrate.[21]
-
After another incubation period, measure the absorbance or fluorescence using a microplate reader.[19][22]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| Compound 9m | 29.81 ± 0.52 | 24.71 ± 1.16 | 21.29 ± 0.32 |
| Reference:[13] |
In Vitro Anti-proliferative Activity
The anti-cancer potential of the compounds is assessed by determining their ability to inhibit the growth of various cancer cell lines.
-
Protocol (MTT or SRB Assay):
-
Seed cancer cells (e.g., HCT116, RPMI-8226) in a 96-well plate and allow them to adhere overnight.[13][14]
-
Treat the cells with various concentrations of the thienopyrimidine-hydroxamic acid derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT reagent or fix the cells and add SRB dye.
-
After an appropriate incubation time, solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).
-
| Compound | RPMI-8226 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |
| Compound 9m | 0.97 ± 0.072 | 1.01 ± 0.033 |
| Reference:[14] |
Western Blot Analysis for Histone Acetylation
To confirm that the anti-proliferative effects are mediated through HDAC inhibition, Western blot analysis can be performed to assess the levels of acetylated histones in treated cells.
-
Protocol:
-
Treat cancer cells with the test compound at various concentrations for a specific time.
-
Lyse the cells and extract the proteins.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for acetylated histone H3 or H4. Use an antibody against total histone H3 or H4 or a housekeeping protein like β-actin as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot. An increase in the intensity of the acetylated histone bands in treated cells compared to the control indicates HDAC inhibition.[14]
-
In Vivo Anti-tumor Efficacy in Xenograft Models
Promising compounds from in vitro studies should be further evaluated for their anti-tumor activity in vivo using animal models, such as xenografts.[23][24][25]
-
Causality Behind Experimental Choices: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to assess the efficacy of anti-cancer drugs in a living organism.[23][25][26] This model allows for the evaluation of a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor effect in a more complex biological system.
-
Self-Validating System:
-
Tumor Growth Monitoring: Tumor volume should be measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: Animal body weight should be monitored as an indicator of toxicity.
-
Histone Acetylation in Tumors: At the end of the study, tumors can be excised and analyzed by Western blot to confirm that the drug reached the target and inhibited HDACs in vivo.[26]
-
-
Protocol:
-
Inject human cancer cells (e.g., DU145 prostate cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[26]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups: vehicle control, test compound, and a positive control (a known anti-cancer drug).
-
Administer the test compound and controls to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Caption: Workflow for the biological evaluation of thienopyrimidine-hydroxamic acids.
Section 3: Mechanism of Action and Signaling Pathways
HDAC inhibitors, including thienopyrimidine-hydroxamic acids, exert their anti-cancer effects through a multi-faceted mechanism of action. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, which in turn alters gene expression.[1][7] This can lead to the upregulation of tumor suppressor genes like p21, which induces cell cycle arrest.[1] Furthermore, HDAC inhibition can modulate the expression of proteins involved in apoptosis, tipping the balance towards cell death.[1][5] This includes the upregulation of pro-apoptotic proteins (e.g., Bim, Bmf) and the downregulation of anti-apoptotic proteins.[1][8]
Caption: Simplified signaling pathway of HDAC inhibitors.
Conclusion
Thienopyrimidine-hydroxamic acids represent a promising class of HDAC inhibitors with significant potential for the development of novel anti-cancer therapeutics. The synthetic routes are well-established and adaptable, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The biological evaluation protocols outlined in this guide provide a robust framework for identifying and characterizing potent and selective inhibitors. Further investigation into the specific HDAC isoform selectivity and the in vivo efficacy of these compounds is warranted to advance their development towards clinical applications.
References
-
Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. [Link]
-
Villagra, A. (2018). Using HDAC Inhibitors to Improve Cancer Immunotherapy. YouTube. [Link]
-
Zhang, X., et al. (2017). Design, synthesis and biological evaluation of thienopyrimidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 127, 101-113. [Link]
-
Zhang, X., et al. (2017). Design, synthesis and biological evaluation of thienopyrimidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1326-1343. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. Taylor & Francis Online. [Link]
-
Li, G., & Tian, Y. (2014). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]
-
El-Sayed, N. N. E., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3149. [Link]
-
Ropero, S., & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. Molecular Oncology, 1(1), 19-25. [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Singh, R., et al. (2010). Methods for Hydroxamic Acid Synthesis. Tetrahedron, 66(40), 7737-7750. [Link]
- Google Patents. (2006). US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5038. [Link]
-
Liu, T., et al. (2025). Mechanisms of HDACs in cancer development. Frontiers in Oncology. [Link]
-
Wikipedia. (2023). Histone deacetylase inhibitor. [Link]
-
Camphausen, K., et al. (2004). Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation. Clinical Cancer Research, 10(19), 6573-6578. [Link]
-
El-Sayed, N. N. E., et al. (2025). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]
-
Barnie, A. M., & Zghib, Z. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1804. [Link]
-
Reddy, K. L., et al. (2000). Improved Solution- and Solid-Phase Preparation of Hydroxamic Acids from Esters. The Journal of Organic Chemistry, 65(25), 8546-8549. [Link]
-
Fass, D. M., et al. (2013). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 64, 3.26.1-3.26.12. [Link]
-
Eckschlager, T., et al. (2017). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. International Journal of Molecular Sciences, 18(7), 1414. [Link]
-
Svirskis, V., et al. (2021). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry, 17, 134-143. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
-
El-Sayed, N. N. E., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
-
Camphausen, K., et al. (2004). Enhancement of Xenograft Tumor Radiosensitivity by the Histone Deacetylase Inhibitor MS-275 and Correlation with Histone Hyperacetylation. AACR Journals. [Link]
-
Al-Sanea, M. M., et al. (2022). Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model. Precision Cancer Medicine, 5, 27. [Link]
-
Grant, S., et al. (2013). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Annals of Oncology, 24(10), 2447-2454. [Link]
-
Al-Hussain, S. A. A. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1976. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
Khatri, D. K., et al. (2025). Therapeutic potential of HDAC inhibitors in a xenograft model of cancers: A special focus on breast cancer. Biochemical Pharmacology. [Link]
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy [mdpi.com]
- 3. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [epublications.vu.lt]
- 4. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of thienopyrimidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurjchem.com [eurjchem.com]
- 18. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 19. epigentek.com [epigentek.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. crownbio.com [crownbio.com]
- 25. Therapeutic potential of HDAC inhibitors in a xenograft model of cancers: A special focus on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induction by Thienopyrimidine Compounds
Introduction: Targeting Apoptosis in Cancer Therapy with Thienopyrimidine Compounds
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer, where malignant cells evade this natural death mechanism. Consequently, the induction of apoptosis in cancer cells is a primary goal of many therapeutic strategies. Thienopyrimidine derivatives have emerged as a promising class of small molecules with demonstrated anticancer properties.[1][2][3][4] Mechanistic studies have revealed that these compounds can exert their cytotoxic effects by triggering apoptosis, often accompanied by other cellular responses such as the generation of reactive oxygen species and mitotic catastrophe.[5]
Flow cytometry is a powerful and versatile technique for the single-cell analysis of apoptosis.[6][7] It allows for the rapid, quantitative measurement of multiple cellular characteristics simultaneously, providing a detailed snapshot of the apoptotic process.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to characterize and quantify apoptosis induced by thienopyrimidine compounds. We will delve into the core principles and provide detailed, field-proven protocols for three key assays: Annexin V/Propidium Iodide (PI) staining for the assessment of membrane integrity, caspase activity assays to measure the activation of executioner caspases, and mitochondrial membrane potential analysis to detect an early hallmark of apoptosis.
I. Foundational Principles of Apoptosis Detection by Flow Cytometry
A cell undergoing apoptosis exhibits a series of characteristic biochemical and morphological changes. Flow cytometry assays are designed to detect these changes using fluorescent probes. The multiparametric nature of flow cytometry allows for the simultaneous analysis of several of these events, providing a robust and detailed picture of the apoptotic state of a cell population.[8]
Key Hallmarks of Apoptosis Detectable by Flow Cytometry:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet, acting as an "eat-me" signal for phagocytes.[9]
-
Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases activate executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the dismantling of the cell.[10][11]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of mitochondrial function is a critical and often early event in the intrinsic apoptotic pathway. This leads to a decrease in the mitochondrial membrane potential.[12]
-
DNA Fragmentation: A late-stage event in apoptosis is the cleavage of chromosomal DNA into oligonucleosomal fragments. This can be detected by analyzing the DNA content of the cells.[7]
The following sections will provide detailed protocols to assess these hallmarks in cells treated with thienopyrimidine compounds.
II. Experimental Workflow & Protocols
A generalized workflow for assessing apoptosis induction by thienopyrimidine compounds is depicted below. This involves cell culture, treatment with the compounds, staining with fluorescent probes, and subsequent analysis by flow cytometry.
Caption: General experimental workflow for apoptosis analysis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This is the most common method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a calcium-dependent protein that has a high affinity for phosphatidylserine (PS).[13] In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, making it accessible for binding by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Data Interpretation: A typical dot plot of Annexin V versus PI staining will show four distinct populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[9]
Caption: Annexin V / PI staining workflow.
Detailed Protocol:
-
Cell Preparation:
-
Culture target cells to the desired confluency and treat with various concentrations of the thienopyrimidine compound for the desired time. Include untreated and positive controls (e.g., etoposide or staurosporine).
-
-
Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Add 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
| Parameter | Recommendation |
| Cell Density | 1 x 10^5 to 1 x 10^6 cells per sample |
| Annexin V Conjugate | Choose a fluorophore compatible with your flow cytometer's lasers |
| PI Concentration | 1-2 µg/mL final concentration |
| Incubation Time | 15 minutes |
| Incubation Temperature | Room Temperature (20-25°C) |
Protocol 2: Caspase 3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7, providing a direct measure of the apoptotic signaling cascade.
Principle: This assay utilizes a cell-permeable, non-toxic substrate that contains the caspase-3/7 recognition sequence, DEVD.[11] The substrate is conjugated to a fluorescent reporter molecule. In apoptotic cells, activated caspase-3 and/or -7 cleave the DEVD peptide, releasing the fluorescent moiety, which then binds to DNA and fluoresces brightly, indicating caspase activity.[10]
Caption: Caspase 3/7 activity assay workflow.
Detailed Protocol:
-
Cell Preparation:
-
Treat cells with thienopyrimidine compounds as described in Protocol 1.
-
-
Harvesting and Washing:
-
Harvest cells and wash once with PBS.
-
-
Staining:
-
Resuspend the cells in 0.5 mL of serum-free medium or PBS containing the caspase-3/7 reagent at the manufacturer's recommended concentration.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[15]
-
-
Washing:
-
After incubation, wash the cells once with PBS to remove any unbound substrate.
-
-
Analysis:
-
Resuspend the cells in PBS and analyze by flow cytometry. The specific excitation and emission wavelengths will depend on the fluorophore used in the kit (e.g., for a green fluorescent reporter, excite at 488 nm and measure emission at ~530 nm).
-
| Parameter | Recommendation |
| Cell Density | 1 x 10^6 cells/mL |
| Substrate Concentration | Follow manufacturer's protocol (e.g., 500 nM for CellEvent™ Caspase-3/7 Green Detection Reagent)[10] |
| Incubation Time | 30-60 minutes |
| Incubation Temperature | 37°C |
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic pathway of apoptosis.
Principle: JC-1 is a lipophilic, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).[16] When the mitochondrial membrane potential collapses in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm).[12][16] Therefore, a shift from red to green fluorescence indicates a loss of ΔΨm and the onset of apoptosis.[17]
Caption: JC-1 mitochondrial membrane potential assay workflow.
Detailed Protocol:
-
Cell Preparation:
-
Treat cells with thienopyrimidine compounds as previously described. A positive control for mitochondrial depolarization, such as CCCP, should be included.
-
-
Harvesting:
-
Harvest and count the cells.
-
-
Staining:
-
Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
Add JC-1 dye to a final concentration of 1-10 µM (optimization may be required).
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1X Assay Buffer or PBS.
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer and analyze by flow cytometry. Use a 488 nm laser for excitation. Detect the green fluorescence of JC-1 monomers in the FITC channel (~529 nm) and the red fluorescence of JC-1 aggregates in the PE channel (~590 nm).
-
Data Interpretation: Healthy cells will exhibit high red fluorescence and low green fluorescence. Apoptotic cells will show a decrease in red fluorescence and an increase in green fluorescence. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.
IV. Data Analysis and Self-Validation
For robust and trustworthy results, it is crucial to include proper controls in every experiment.
-
Unstained Cells: To set the baseline fluorescence of the cell population.
-
Single-Stain Controls: For multicolor experiments (e.g., Annexin V-FITC and PI), single-stain controls are essential for proper fluorescence compensation.
-
Positive Controls: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide, or CCCP for JC-1 assays) to validate the assay setup.
-
Negative/Vehicle Controls: Cells treated with the vehicle (e.g., DMSO) used to dissolve the thienopyrimidine compounds.
Gating Strategy: A proper gating strategy is critical for accurate analysis.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and aggregates. Be aware that apoptotic cells may have lower FSC and higher SSC.[18]
-
Singlet Gating: Use FSC-A vs. FSC-H or a similar parameter to exclude doublets.
-
Quadrant Gating: For Annexin V/PI assays, set quadrant gates based on the unstained and single-stain controls to delineate the four populations.
V. Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the pro-apoptotic effects of thienopyrimidine compounds using flow cytometry. By employing a multi-parametric approach that combines the analysis of membrane integrity, caspase activation, and mitochondrial membrane potential, researchers can gain deep insights into the mechanisms of action of these potential anticancer agents. Adherence to rigorous experimental design, including the use of appropriate controls and a well-defined gating strategy, will ensure the generation of high-quality, reproducible, and trustworthy data, thereby accelerating the drug development process.
References
-
Molecules. (2026). An Open Access Journal from MDPI. [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]
-
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. [Link]
-
Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. (n.d.). PMC - NIH. [Link]
-
Flow cytometry-based apoptosis detection. (n.d.). PMC - NIH. [Link]
-
Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. (2024). MDPI. [Link]
-
A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. (n.d.). PMC - PubMed Central. [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (n.d.). MDPI. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Virginia. [Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. (2016). Scirp.org. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. (2024). PubMed. [Link]
-
Thienopyrimidine derivatives with potential activities as anticancer agents. (n.d.). ResearchGate. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central. [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. [Link]
-
Apoptosis assay by flow cytometry? (2014). ResearchGate. [Link]
-
Annexin V for early stage apoptosis detection. (2022). YouTube. [Link]
-
Mitochondrial Membrane Potential Assay Kit (with JC-1). (n.d.). Elabscience. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. stemcell.com [stemcell.com]
- 12. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 13. youtube.com [youtube.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and reproducible process. Our approach is grounded in established literature and practical, field-proven experience.
Section 1: Understanding the Synthetic Pathway
The synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid is typically achieved through a convergent synthesis that first constructs the core pyrimidine ring functionalized with an ester, followed by a final hydrolysis step. A common and effective route involves the condensation of thiophene-2-carboxamidine with an ethyl (ethoxymethylene)acetoacetate equivalent, followed by saponification.
This two-step process is advantageous as it allows for purification of the stable ester intermediate before proceeding to the final, more polar carboxylic acid, which can be challenging to purify.
Caption: A common synthetic route to the target compound.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: The initial cyclocondensation reaction is sluggish, incomplete, or produces multiple byproducts.
Question: My TLC analysis of the crude reaction mixture after Step 1 shows significant unreacted starting material and several unidentified spots. What is causing the low conversion and how can I fix it?
Answer: This is a classic issue in pyrimidine synthesis, which often stems from reagent quality, suboptimal reaction conditions, or competing side reactions.[1]
Causality & Expert Analysis: The cyclocondensation to form the pyrimidine ring is a delicate process. The base (e.g., sodium ethoxide) serves not only as a catalyst but can also promote side reactions if not used correctly. The primary causes of failure here are:
-
Moisture: Water in the solvent or on glassware will quench the strong base, effectively reducing its concentration and stalling the reaction.
-
Base Degradation: Sodium ethoxide is hygroscopic and can degrade upon storage. Using old or improperly stored base is a common culprit.
-
Side Reactions: The formyl-ketoester (Starting Material B) can undergo self-condensation or other reactions if conditions are not optimized. The order of addition is critical to prevent this.
-
Incorrect Stoichiometry: An imbalance in the reactants can lead to incomplete conversion of the limiting reagent.
Troubleshooting Protocol & Self-Validation:
-
Rigorous Anhydrous Technique:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous ethanol. If you are using a bottle that has been opened multiple times, it is best to use a freshly opened bottle or distill it over a suitable drying agent (e.g., magnesium ethoxide).
-
-
Verify Base Activity (Self-Validation Check):
-
Use a freshly opened container of sodium ethoxide or prepare it in situ by carefully adding clean sodium metal to anhydrous ethanol under an inert atmosphere. This ensures maximum activity.
-
-
Optimize Order of Addition:
-
The preferred method is to first add the base to the ethanol, followed by the thiophene-2-carboxamidine (SM1). Stir this mixture for 15-30 minutes to form the amidinium salt.
-
Then, add the ethyl 2-formyl-3-oxobutanoate (SM2) dropwise at room temperature or below. This ensures the highly reactive ketoester immediately encounters the amidine, minimizing self-condensation.
-
-
In-Process Monitoring (TLC):
-
Prepare a TLC chamber (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Spot the two starting materials on a TLC plate to establish their Rf values.
-
After 1 hour of reaction time, take an aliquot, quench it with a drop of dilute acetic acid, and spot it on the TLC plate. You should see the starting materials diminishing and a new, typically lower-Rf spot for the pyrimidine ester product appearing.
-
Continue monitoring every 1-2 hours. The reaction is complete when the limiting reagent spot has disappeared. If the reaction stalls, a gentle warming to 40-50 °C may be required.[2]
-
Issue 2: The final ester hydrolysis (saponification) results in a low yield or a difficult-to-purify product.
Question: After saponification and acidification, I get a low yield of my final carboxylic acid. Sometimes I get an oily brown substance instead of a clean precipitate. What's going wrong?
Answer: The hydrolysis step is deceptively simple but fraught with potential for product degradation or incomplete reaction. The key is to balance reactivity with the stability of the heterocyclic system.
Causality & Expert Analysis:
-
Incomplete Hydrolysis: The ester of a heteroaromatic system can be sterically hindered or electronically deactivated, requiring more forcing conditions than a simple alkyl ester. Insufficient base, time, or temperature will lead to incomplete conversion.
-
Product Degradation: Pyrimidine rings, especially with electron-rich thiophene substituents, can be sensitive to harsh basic or acidic conditions at high temperatures. Prolonged heating can lead to ring-opening or other decomposition pathways, resulting in the observed oils and discoloration.
-
Precipitation/Workup Issues: The final carboxylic acid product may have some solubility in water, especially if the pH is not correctly adjusted. Furthermore, precipitating the product too quickly from a crude solution can trap impurities.
Troubleshooting Protocol & Self-Validation:
-
Choice of Base and Conditions:
-
Instead of NaOH in water/ethanol, consider using Lithium Hydroxide (LiOH) in a THF/water mixture. LiOH is often more effective for hindered esters and can be used at lower temperatures (e.g., room temperature to 40 °C), minimizing degradation.
-
-
Controlled Acidification:
-
After the reaction is complete (as determined by TLC, showing consumption of the ester intermediate), cool the reaction mixture in an ice bath.
-
Slowly add dilute HCl (e.g., 1M or 2M) dropwise with vigorous stirring. Monitor the pH with pH paper. The goal is to bring the pH to ~3-4. Adding acid too quickly can cause localized heating and degradation.
-
The product should precipitate as a solid. If it oils out, it may be due to impurities or residual organic solvent. Try adding more water and stirring vigorously, or proceed to extraction.
-
-
Optimized Workup for Purity:
-
If a clean solid does not precipitate, perform an extractive workup. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or isopropanol).[3] This is a critical step to remove any non-crystalline impurities that may have caused the oiling.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control in this synthesis?
-
A1: There are two: 1) Strictly anhydrous conditions in the first cyclocondensation step are non-negotiable. Any moisture will drastically lower your yield. 2) Temperature control during the final hydrolysis and acidification is key to preventing product degradation. Avoid excessive heating and perform acidification in an ice bath.
-
-
Q2: How can I confirm the identity and purity of my final product?
-
A2: A multi-technique approach is essential for validation.
-
Melting Point: A sharp melting point indicates high purity. Compare it to literature values if available.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The ¹H NMR should show characteristic peaks for the pyrimidine and thiophene protons, as well as the disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[4]
-
TLC/LCMS: A single spot on TLC in multiple solvent systems (or a single peak in LCMS) is a good indicator of purity.
-
-
-
Q3: My thiophene-2-carboxamidine starting material seems to be of poor quality. Can this affect the yield?
-
A3: Absolutely. Amidines can be unstable and hygroscopic. If the amidine hydrochloride salt is used, ensure it is fully neutralized before the reaction. Poor quality starting material is a very common source of low yields in multi-component reactions.[5] Consider purifying your starting material by recrystallization if you suspect it is impure.
-
Section 4: Data Tables & Protocols
Table 1: Recommended Reaction Parameter Optimization
| Parameter | Step 1: Cyclocondensation | Step 2: Saponification | Rationale & Expert Notes |
| Solvent | Anhydrous Ethanol | THF / H₂O (3:1) | Ethanol is standard for NaOEt reactions. The THF/water mix in Step 2 improves substrate solubility for efficient hydrolysis. |
| Base | Sodium Ethoxide (NaOEt) | Lithium Hydroxide (LiOH) | Use 1.1 equivalents of fresh NaOEt. Use 2-3 equivalents of LiOH for complete and milder hydrolysis. |
| Temperature | 0 °C to RT (up to 50 °C if stalled) | RT to 40 °C | Keeping the initial condensation cool minimizes side reactions. Milder heat in hydrolysis prevents degradation. |
| Reaction Time | 2-12 hours (TLC monitored) | 4-16 hours (TLC monitored) | These reactions should not be run on a timer. Monitor by TLC for true completion. |
| Workup pH | N/A (Quench) | pH 3-4 | Critical for ensuring the final product is fully protonated and precipitates/extracts efficiently. |
Protocol 1: Optimized Cyclocondensation (Step 1)
-
To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of limiting reagent).
-
Carefully add sodium ethoxide (1.1 eq). Stir until fully dissolved.
-
Add thiophene-2-carboxamidine hydrochloride (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) to free the amidine. Stir for 20 minutes at room temperature.
-
In a separate flask, dissolve ethyl 2-formyl-3-oxobutanoate (1.05 eq) in a small amount of anhydrous ethanol.
-
Add the ketoester solution to the amidine mixture dropwise over 30 minutes via an addition funnel.
-
Stir the reaction at room temperature and monitor its progress by TLC every 2 hours.
-
Once the limiting reagent is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude ester intermediate, which can be purified by column chromatography or used directly if sufficiently pure.
Protocol 2: Optimized Saponification (Step 2)
-
Dissolve the crude ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add solid Lithium Hydroxide monohydrate (2.5 eq).
-
Stir the mixture at room temperature, monitoring by TLC until the starting ester spot has completely disappeared. Gentle warming to 40 °C can be applied if the reaction is slow.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash the filter cake with cold water, and dry in vacuo to yield the final product.
-
If no precipitate forms, extract with ethyl acetate and purify via recrystallization.
Section 5: Troubleshooting Workflow
This decision tree can help guide your troubleshooting process when faced with a low overall yield.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Hull, J. W., & Podhorez, D. E. (2001). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent. Petroleum Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Available at: [Link]
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.
- US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. Google Patents.
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Moradivalikboni, R., et al. (2018). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][6][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at: [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available at: [Link]
-
Sharma, P., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]
- Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylenenitriles. Chemische Berichte. (Note: While not directly linked, this refers to the well-known Gewald reaction for aminothiophene synthesis, a potential precursor.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Thien-2-ylpyrimidine-5-carboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-thien-2-ylpyrimidine-5-carboxylic acid. Recrystallization is a powerful and economical technique for purification, but its success hinges on a solid understanding of the compound's physicochemical properties and the thermodynamics of the process. This document provides in-depth, field-tested guidance to help you navigate the common challenges and optimize your purification workflow. We will move beyond simple instructions to explain the causality behind each step, empowering you to troubleshoot effectively and adapt these principles to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for developing a robust recrystallization protocol.
Q1: What is the fundamental principle of recrystallizing this compound?
A1: The principle lies in exploiting the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but will have very limited capacity to dissolve it at low temperatures (e.g., 0-4 °C). Impurities, in contrast, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor during filtration). This temperature-dependent solubility gradient is the driving force for the purification process.[1][2]
Q2: How do I select the optimal solvent for my recrystallization?
A2: Solvent selection is the most critical step and is guided by the principle of "like dissolves like," with a crucial caveat. The molecular structure of this compound features a polar carboxylic acid group capable of hydrogen bonding, a moderately polar pyrimidine ring, and a less polar thiophene ring. This suggests that polar solvents are the best starting point.
An ideal solvent should meet the following criteria[1]:
-
High dissolving power when hot: The compound should be highly soluble near the solvent's boiling point.
-
Low dissolving power when cold: The compound should be poorly soluble at or below room temperature.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Solubility Profile: Impurities should remain in solution when the target compound crystallizes.
Based on analogous structures like thiophene-2-carboxylic acid and other pyrimidine carboxylic acids, several solvent systems are logical candidates.[3][4][5] A small-scale solvent screen is always the recommended first step.
Q3: What are the likely impurities I am trying to remove?
A3: The nature of impurities is intrinsically linked to the synthetic route used to produce the crude this compound. Common synthetic strategies for 2-substituted pyrimidines may involve the condensation of an amidine (or a precursor) with a three-carbon component.[6] Potential impurities could therefore include:
-
Unreacted Starting Materials: Such as 2-thiopheneamidine or precursors to the pyrimidine ring.
-
Side-Products: From incomplete cyclization or alternative reaction pathways.
-
Reagents from Previous Steps: For instance, if the carboxylic acid was generated by the hydrolysis of an ester, unreacted ester is a common impurity.
-
Process-Related Impurities: Including residual catalysts or inorganic salts.
Understanding the final step of your synthesis is key to predicting the most likely contaminants and selecting a solvent system that will effectively leave them behind in the mother liquor.
Q4: How do I definitively assess the purity of my recrystallized product?
A4: A multi-pronged approach is best for confirming purity. No single technique is foolproof.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Compare your experimental value to a literature or reference standard value.
-
Thin-Layer Chromatography (TLC): This is a rapid, qualitative method. A pure compound should ideally show a single spot. Run a co-spot (a lane with both crude and purified material) to confirm that the spots from your purified material align with the main spot in the crude mixture and that impurity spots have been eliminated.[4]
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative data. An increase in the area-under-the-curve (AUC) percentage for the main peak (e.g., from 95% in crude to >99.5% in the final product) is a strong indicator of successful purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of proton-bearing impurities, which would appear as small, unassignable peaks in the spectrum.
Part 2: Experimental Workflow & Protocols
This section provides a systematic methodology for developing and executing the recrystallization.
Recrystallization Workflow Diagram
Sources
- 1. mt.com [mt.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Column chromatography conditions for purifying pyrimidine carboxylic acids
Welcome to the technical support center for the purification of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Pyrimidine carboxylic acids, with their inherent polarity and ionizable functional groups, present unique purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to empower you to develop robust and reproducible purification methods using column chromatography.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of pyrimidine carboxylic acids.
Q1: What is the most effective type of column chromatography for purifying pyrimidine carboxylic acids?
For pyrimidine carboxylic acids, Reversed-Phase (RP) chromatography is generally the most effective and recommended starting point.[1] Here’s a breakdown of the common options and their rationale:
-
Reversed-Phase (RP) Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[2] Pyrimidine carboxylic acids are polar and often have good solubility in these mobile phases. By controlling the mobile phase pH to suppress ionization, predictable retention and excellent peak shapes can be achieved.[1][3]
-
Normal-Phase (NP) Chromatography: While possible, using a polar stationary phase like standard silica gel is often challenging. The acidic nature of the silanol groups on the silica surface can interact strongly and unpredictably with the carboxylic acid and the basic nitrogen atoms of the pyrimidine ring, often leading to severe peak tailing or irreversible adsorption of the compound onto the column.[3][4] If NP must be used, the mobile phase often requires modification with an acid (e.g., acetic or formic acid) to mitigate these effects.[5][6]
-
Ion-Exchange (IEX) Chromatography: This technique can be very effective, especially for separating compounds with different acidic strengths (e.g., mono- vs. di-carboxylic acids).[5] Anion-exchange chromatography, in particular, can be used to bind the carboxylate anion. However, it requires specific buffers for elution and a subsequent desalting step, which can add complexity to the workflow.
Q2: Why is my pyrimidine carboxylic acid streaking or tailing on the column?
Peak tailing is the most common issue and is almost always caused by uncontrolled ionization of the carboxylic acid group.[5]
The core principle is that a single molecular species should exist in equilibrium on the column for a sharp, symmetrical peak. If your compound is partially ionized (existing as both the neutral carboxylic acid, R-COOH, and the anionic carboxylate, R-COO⁻), these two forms will have vastly different affinities for the stationary phase. The anionic form is highly polar and will have little retention on a reversed-phase column, moving quickly with the mobile phase. The neutral form is less polar and will be retained. This simultaneous "fast" and "slow" movement of the same compound leads to a tailed or smeared peak.
Q3: How do I select the right mobile phase for my separation?
Mobile phase selection is critical and should be guided by preliminary analysis on Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[1]
-
For Reversed-Phase (C18):
-
Solvents: The most common solvent systems are mixtures of water and either acetonitrile (ACN) or methanol (MeOH).[2] Acetonitrile often provides sharper peaks and lower backpressure.
-
Modifier (Crucial): Always include an acidic modifier to ensure the carboxylic acid remains in its protonated (neutral) form.[5] Good choices are 0.1% (v/v) of Trifluoroacetic Acid (TFA), Formic Acid (FA), or Acetic Acid (AcOH).[7] The pH of a 0.1% formic acid solution is approximately 2.8, while 0.1% TFA is around 2.1.[7] This low pH is essential for good chromatography.
-
-
For Normal-Phase (Silica):
-
Solvents: A combination of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or dichloromethane) is a typical starting point. For highly polar pyrimidine carboxylic acids, a very polar eluent like dichloromethane/methanol may be necessary.[6]
-
Modifier: To improve peak shape, adding 0.5-2% acetic or formic acid to the mobile phase is highly recommended to saturate the active sites on the silica and keep the analyte protonated.[5][6]
-
Q4: What is the scientific reason for adding an acid modifier to the mobile phase?
The addition of an acid modifier is a direct application of the Henderson-Hasselbalch principle to control the ionization state of your compound. The pKa of a carboxylic acid is the pH at which it is 50% in its neutral form (R-COOH) and 50% in its anionic form (R-COO⁻).
To achieve consistent and predictable retention in reversed-phase chromatography, the pyrimidine carboxylic acid should be in its more non-polar, neutral state. A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of the analyte. At this pH, the compound will be >99% in its protonated, neutral form. Since the pKa values for many pyrimidine carboxylic acids are in the range of 3-5, using a mobile phase containing 0.1% TFA or formic acid ensures the pH is low enough to suppress ionization completely.[8][9]
Troubleshooting Guide: Common Purification Problems
This table provides a systematic approach to diagnosing and solving common issues during the column chromatography of pyrimidine carboxylic acids.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing or Streaking | 1. Partial ionization of the carboxylic acid. [5] 2. Secondary interactions with the stationary phase (e.g., silanol groups on silica).[3] 3. Column overloading. | 1. Add an acid modifier (0.1% TFA or Formic Acid) to your reversed-phase mobile phase to lower the pH and suppress ionization.[5][7] For normal-phase, add 1% acetic acid. 2. Switch to a reversed-phase C18 column, which is less prone to these secondary interactions.[1] 3. Reduce the amount of sample loaded onto the column. |
| Compound Does Not Elute or Elutes Very Slowly | 1. Mobile phase is too weak (not polar enough for NP, or too polar for RP). 2. Irreversible adsorption to the stationary phase, especially on silica gel due to strong acidic/basic interactions.[4] 3. Compound may have decomposed on the column.[10] | 1. Increase the eluting strength of the mobile phase (increase % of polar solvent in NP, or % of organic solvent in RP).[10] 2. If using NP, try flushing the column with a mobile phase containing a strong acid (like acetic acid) or switch to a reversed-phase system.[4] 3. Test the stability of your compound on a small amount of silica (or C18) by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[10] |
| Poor Separation of Compound from Impurities | 1. Inadequate resolution with the chosen mobile phase. 2. Co-elution due to similar polarity. 3. Column was packed or loaded improperly, leading to band broadening. | 1. Optimize the mobile phase. Run a shallower gradient (e.g., 5-50% organic over 20 column volumes instead of 10). Try a different organic solvent (e.g., methanol instead of acetonitrile in RP). 2. If impurities are very close, consider a different chromatographic mode (e.g., ion-exchange if the impurities have different pKa values). 3. Ensure the column is packed uniformly and the sample is loaded in a narrow band using a minimal amount of strong solvent.[11] Dry loading is often superior.[11] |
| Irreproducible Results Between Runs | 1. Mobile phase pH is not controlled. Small variations in water source or solvent batches can shift pH if unbuffered. 2. Column degradation, especially silica at high pH. 3. Inconsistent mobile phase preparation. | 1. Always use a modifier like 0.1% formic acid. This acts as a buffer, making the method more robust.[3] 2. Use columns within their recommended pH range (most silica-based C18 columns are stable between pH 2-8). 3. Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Premixing solvents is recommended.[12] |
Experimental Protocols
Protocol 1: Rapid Method Development with C18-TLC
Before committing your entire sample to a preparative column, it's crucial to develop a method. This protocol uses C18-functionalized TLC plates, which mimic the conditions of a reversed-phase column.
-
Prepare Test Solvents: In small vials, prepare 5-10 mL mixtures of your intended mobile phase components (e.g., Water:Acetonitrile) in varying ratios (e.g., 90:10, 70:30, 50:50, 30:70). To each vial, add 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of your crude sample in a strong solvent like methanol or DMSO to create a concentrated stock solution.
-
Spotting the Plate: Using a capillary tube, spot your crude sample onto the starting line of a C18-TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber containing one of your test solvent systems. Ensure the chamber is saturated with the solvent vapor.
-
Analysis: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp (typically 254 nm for aromatic compounds).
-
Optimal Conditions: The ideal mobile phase composition will result in your target compound having a Retention Factor (Rf) between 0.2 and 0.4. This provides a good starting point for your preparative gradient.
Protocol 2: Preparative Reversed-Phase Flash Chromatography
This protocol outlines a standard procedure for purifying a pyrimidine carboxylic acid on an automated flash chromatography system using a C18 column.
-
Column Selection: Choose a C18 column size appropriate for your sample mass. (e.g., a 12g C18 column is typically suitable for 50-200 mg of a crude sample).
-
Mobile Phase Preparation:
-
Solvent A: Deionized Water + 0.1% Formic Acid
-
Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid
-
Ensure both solvents are well-mixed and degassed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol, DCM).
-
Add a small amount of C18 silica or Celite® to the solution (approx. 2-3 times the mass of your crude sample).
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Load this powder into an empty solid-load cartridge.
-
-
System Setup and Equilibration:
-
Install the C18 column and the solid-load cartridge onto the flash system.
-
Equilibrate the column with 2-3 column volumes (CVs) of your starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B). This composition should be weaker than the one that starts to elute your compound.
-
-
Elution Program (Gradient):
-
Based on your TLC/HPLC data, create a gradient. A typical gradient might be:
-
Hold at 5% B for 2 CVs.
-
Linear gradient from 5% to 60% B over 10-15 CVs.
-
Hold at 100% B for 2-3 CVs to wash the column.
-
-
Set the flow rate according to the column manufacturer's recommendation.
-
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Analysis and Pooling: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify those containing the pure product. Pool the pure fractions and evaporate the solvent to isolate your compound.
Visualizations: Workflows and Mechanisms
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Reddit r/chemistry community discussion. (2016). Column chromatography of carboxylic acids?. [Link]
-
Reddit r/OrganicChemistry community discussion. (2022). chromatography of carboxylic acid derivatives of aminoacids?. [Link]
-
CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
-
MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
PMC - NIH. (2011). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
PubMed. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. [Link]
-
ResearchGate. Relationships between pK a for Some Carboxylic Acids and r, β, and π Solvatochromic Parameters*. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ResearchGate. (2016). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Research Journal of Pharmacy and Technology. (2012). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. veeprho.com [veeprho.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Chromatography [chem.rochester.edu]
- 11. chemistryviews.org [chemistryviews.org]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating the Solubility Challenges of Thienopyrimidine Derivatives
A Foreword from Your Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thienopyrimidine derivatives. My name is Dr. Evelyn Reed, and throughout my years as a Senior Application Scientist, I've frequently collaborated with teams tackling the unique challenges posed by this promising class of molecules. Thienopyrimidines, renowned for their potent kinase inhibitory activities, often present a significant hurdle in early-stage development: poor aqueous solubility.
This guide is structured from my direct experience in the field to move beyond generic advice. It is designed to be a practical, on-the-bench resource. We will delve into the "why" behind the protocols, empowering you to make informed decisions for your specific compound and experimental system. The methodologies described herein are built on a foundation of chemical first principles and have been validated across numerous drug discovery campaigns.
Let's begin by transforming your solubility challenges into successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: Why is my thienopyrimidine derivative crashing out of my biological buffer?
Answer: The insolubility of thienopyrimidine derivatives typically stems from their rigid, aromatic, and often planar structures. These characteristics lead to high crystal lattice energy, meaning the molecule is energetically more stable in its solid, crystalline form than when solvated by water. Furthermore, many derivatives possess a high logP (lipophilicity), making them inherently "water-fearing." When you introduce a concentrated stock solution (usually in a water-miscible organic solvent like DMSO) into an aqueous buffer, the organic solvent is diluted, drastically lowering the compound's solubility and causing it to precipitate.
Q2: I'm using DMSO for my stock solution. Is there a maximum concentration I should stick to?
Answer: Yes, and this is a critical point often overlooked. While DMSO is an excellent solvent for initial solubilization, its concentration in the final assay medium should be kept to a minimum, typically well below 0.5% (v/v). High concentrations of DMSO can lead to compound precipitation upon dilution and may also introduce artifacts or toxicity in biological assays, particularly cell-based ones. For a 10 mM stock solution, a 1:200 dilution to achieve a 50 µM final concentration results in 0.5% DMSO. If higher final concentrations of your compound are needed, a more concentrated stock or an alternative solubilization strategy is required.
Q3: Can I just sonicate or heat the solution to get my compound to dissolve?
Answer: While gentle warming (e.g., to 37°C) and sonication can help overcome kinetic barriers to dissolution, they are often temporary fixes and can be misleading. This is particularly true for crystalline compounds. The energy input may temporarily force the compound into a supersaturated state, but it will likely precipitate out over time, especially during long incubation periods or upon cooling. This can lead to significant variability in your experimental results. These methods should be used with caution and always followed by a visual inspection for precipitation before use.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?
Answer: This is a crucial distinction.
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is the maximum amount of a substance that can be dissolved.
-
Kinetic solubility is determined by dissolving a compound from a high-concentration stock (like in DMSO) into a buffer. It measures the concentration at which a compound precipitates out of a supersaturated solution.
For most in-vitro biological screening, you are primarily dealing with kinetic solubility . Because experiments are often run over a finite period (minutes to hours), a compound that remains in a supersaturated state for the duration of the assay is often acceptable. However, for longer-term studies or for in-vivo work, understanding the thermodynamic solubility is far more critical to avoid precipitation over time.
Part 2: Troubleshooting Guides & In-Depth Protocols
When simple fixes are not enough, a systematic approach is required. This section provides detailed troubleshooting workflows and protocols.
Guide 1: A Tiered Strategy for Buffer & Co-Solvent Optimization
The goal is to find a buffer system that maintains the compound's solubility at the desired concentration without compromising biological activity.
The Causality: Not all buffers are created equal. Components like salts, proteins (e.g., in cell culture media), and pH can significantly impact the solubility of your test compound. Similarly, the choice of co-solvent can make a profound difference. This tiered approach allows for a systematic and efficient screening process.
Experimental Workflow:
Caption: A decision-making workflow for systematic solubility screening.
Protocol 1: Kinetic Solubility Screening by Visual Inspection
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your thienopyrimidine derivative in 100% DMSO.[1][2] Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary, but allow the solution to return to room temperature before use.
-
Tier 1 (Aqueous Buffer):
-
Pipette 99 µL of your primary assay buffer (e.g., PBS, pH 7.4) into a clear microcentrifuge tube or a well of a 96-well plate.
-
Add 1 µL of the 10 mM DMSO stock solution to the buffer to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix gently.
-
Incubate at room temperature for 1-2 hours.
-
Visually inspect for precipitation against a dark background. The presence of a haze, cloudiness, or visible particles indicates insolubility.
-
-
Tier 2 (Co-Solvent Screen):
-
If precipitation occurred in Tier 1, prepare a set of assay buffers containing potential co-solvents. Good starting points are 5% (v/v) of Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), or Ethanol.[3][4][5]
-
Repeat step 2 using these co-solvent-containing buffers.
-
Self-Validation Check: Always run a "vehicle control" with the co-solvent buffer and DMSO (without your compound) to ensure the co-solvent itself doesn't cause issues in your biological assay.
-
-
Analysis: Identify the buffer/co-solvent system that keeps your compound in solution at the desired concentration. If a co-solvent is required, you must validate that the concentration used does not interfere with your biological assay (e.g., enzyme activity, cell viability).
Guide 2: Advanced Formulation Strategies
When co-solvents are insufficient or incompatible with the assay, more advanced methods are necessary.
1. pH Modification (for Ionizable Compounds)
The Causality: Many thienopyrimidine derivatives contain basic nitrogen atoms (e.g., aminopyrimidines) that can be protonated. According to the Henderson-Hasselbalch equation, if the pH of the buffer is at least 1-2 units below the pKa of a basic functional group, the compound will be predominantly in its ionized (protonated) form. This charged form is typically much more water-soluble than the neutral form.
Protocol 2: pH-Dependent Solubility Assessment
-
pKa Estimation: First, estimate the pKa of your compound. This can be done using software (e.g., ChemDraw, MarvinSketch) or by looking at the pKa of similar chemical scaffolds. Most basic amines in heterocyclic systems have pKa values in the 4-7 range.
-
Buffer Preparation: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Acetate or MES buffers are suitable for the lower pH range, while HEPES or Phosphate buffers work well for the neutral range.
-
Solubility Test: Repeat the kinetic solubility test described in Protocol 1 in each of these buffers.
-
Analysis: Determine the pH at which your compound remains soluble.
-
Trustworthiness Check: Ensure that the optimal pH for solubility is also compatible with your biological assay. Extreme pH values can denature proteins or harm cells.
2. Use of Cyclodextrins (Molecular Encapsulation)
The Causality: Cyclodextrins (CDs) are donut-shaped molecules made of sugar units. They have a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior. A poorly soluble thienopyrimidine can become trapped inside the hydrophobic core, forming an "inclusion complex." This complex presents the hydrophilic exterior of the cyclodextrin to the water, dramatically increasing the apparent solubility of the compound.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.
Protocol 3: Solubility Enhancement with HP-β-CD
-
Prepare CD Stock: Prepare a concentrated stock solution of HP-β-CD in your primary assay buffer (e.g., 45% w/v).
-
Screening:
-
Create a series of dilutions of the HP-β-CD stock in your assay buffer to get a range of concentrations (e.g., 0.5%, 1%, 2%, 5% HP-β-CD).
-
Add your thienopyrimidine derivative (from a DMSO stock, keeping final DMSO <0.5%) to each of these solutions to the desired final concentration.
-
Incubate for 1-2 hours with gentle agitation.
-
Visually inspect for precipitation.
-
-
Analysis: Identify the minimum concentration of HP-β-CD required to maintain solubility. As with co-solvents, it is essential to run controls to confirm that this concentration of HP-β-CD does not interfere with your assay.
Part 3: Data Summary & Visualization
Clear data presentation is key to making informed decisions.
Table 1: Properties of Common Co-Solvents
| Co-Solvent | Abbreviation | Typical Starting Conc. (v/v) | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | < 0.5% | Excellent solubilizing power, but can be toxic to cells at >0.5% and interfere with assays. |
| Ethanol | EtOH | 1-5% | Biocompatible at low concentrations, but can be volatile and may affect protein structure at higher concentrations. |
| Propylene Glycol | PG | 1-10% | Low toxicity, viscous, commonly used in pharmaceutical formulations.[4][5] |
| Polyethylene Glycol 400 | PEG400 | 1-10% | Low toxicity, non-volatile, effective for many hydrophobic compounds.[3][4] |
Troubleshooting Logic Diagram
This diagram outlines the logical flow when encountering a solubility problem and selecting an appropriate strategy.
Caption: A logical guide for selecting a solubilization strategy.
References
-
Preparing Solutions. (2021). Chemistry LibreTexts. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). Scientific Reports. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
How to tackle compound solubility issue. (2022). Reddit. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Die Pharmazie. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). ResearchGate. [Link]
-
Solution-making strategies & practical advice. (2021). YouTube. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2012). International Journal of Pharmacy and Life Sciences. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2023). IntechOpen. [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (2004). BMG LABTECH. [Link]
-
Best Practices For Stock Solutions. FasterCapital. [Link]
Sources
Optimizing reaction conditions for the synthesis of thienopyrimidines.
Technical Support Center: Optimizing Thienopyrimidine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this vital heterocyclic scaffold. Thienopyrimidines are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is not without challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate common hurdles and optimize your reaction conditions for higher yields, purity, and reproducibility.
Our approach is rooted in understanding the causality behind experimental outcomes. We will explore not just what to do, but why a particular adjustment works, grounding our advice in established chemical principles and authoritative literature.
Core Synthetic Workflow: A Visual Overview
A prevalent and versatile route to the thienopyrimidine core begins with the multicomponent Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidine ring. Understanding this fundamental workflow is key to troubleshooting issues at each stage.
Caption: General workflow for thienopyrimidine synthesis via the Gewald reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Category 1: Low or No Product Yield
Question: My Gewald reaction to form the 2-aminothiophene intermediate is failing or giving very low yields. What are the most likely causes and how can I fix it?
Answer: A low-yielding Gewald reaction is a classic issue often traced back to the catalyst, temperature, or reactants. Let's break down the causality.
The Gewald reaction is a base-catalyzed multicomponent condensation.[3][4] The base deprotonates the active methylene group of the nitrile, initiating the sequence. If the base is too weak, the reaction won't start efficiently. If it's too strong, it can promote unwanted side reactions.
Troubleshooting Steps:
-
Evaluate Your Base:
-
Causality: The choice of base is critical. Morpholine or diethylamine are commonly used because their basicity is sufficient to catalyze the reaction without causing significant side product formation.
-
Action: If you are using a weaker base, consider switching to morpholine. If using a very strong base like an alkoxide, you may be promoting polymerization of the nitrile or sulfur ring-opening side reactions. Ensure the base is fresh and anhydrous.
-
-
Check Reaction Temperature:
-
Causality: The reaction requires thermal energy to proceed, but excessive heat can degrade the reactants or the aminothiophene product. Elemental sulfur needs to dissolve and react, which is temperature-dependent.
-
Action: A gentle reflux in a solvent like ethanol (around 70-80 °C) is a standard starting point.[5] If the yield is low, ensure your reaction is reaching and maintaining this temperature. Conversely, if you observe significant darkening or tar formation, the temperature may be too high.
-
-
Assess Reactant Quality:
-
Causality: The purity of your ketone/aldehyde, activated nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur is paramount. Impurities can inhibit the catalyst or introduce competing reaction pathways.
-
Action: Use freshly distilled ketones/aldehydes and high-purity nitriles. Ensure your elemental sulfur is a fine, amorphous powder for better solubility and reactivity.
-
Question: The second step, cyclization of the 2-aminothiophene to form the pyrimidine ring, is inefficient. What conditions should I optimize?
Answer: Inefficiency in the pyrimidine ring closure often points to issues with the cyclizing agent, solvent, or reaction conditions (thermal vs. microwave).
Troubleshooting Steps:
-
Choice of Cyclizing Agent:
-
Causality: The agent provides the final atoms needed for the pyrimidine ring. The mechanism and required conditions vary significantly.
-
Formamide/Formic Acid: These are simple one-carbon sources. Refluxing in excess formamide is a common, albeit sometimes slow, method.[2]
-
Triethyl Orthoformate: This reacts with the aminothiophene to form an intermediate that can be cyclized with an amine or ammonia source, offering a route to 3-substituted thienopyrimidines.[6]
-
Isothiocyanates/(Thio)urea: These reagents are excellent for synthesizing 2-thioxo-thienopyrimidines or 2-amino derivatives.[2][3] The reaction often requires a basic catalyst (e.g., KOH, NaOEt) to facilitate cyclization.[2][3]
-
-
Action: Ensure your chosen reagent is appropriate for the desired final product. For simple unsubstituted pyrimidinones, refluxing in formamide is robust. For more complex derivatives, ensure you are following a validated two-step procedure (e.g., intermediate formation with isothiocyanate, then base-mediated cyclization).
-
-
Solvent and Temperature Optimization:
-
Causality: High-boiling point polar aprotic solvents (e.g., dioxane, DMF) or even solvent-free conditions can be effective, as they allow for the high temperatures often needed for cyclization.[7] Toluene is sometimes used but may result in lower yields.[7]
-
Action: If refluxing in a lower-boiling solvent like ethanol is failing, consider switching to dioxane or running the reaction neat at a higher temperature (e.g., 140-180 °C), but monitor closely for decomposition.[5][7]
-
-
Consider Microwave Irradiation:
-
Causality: Microwave-assisted synthesis dramatically reduces reaction times by promoting rapid, uniform heating throughout the reaction mixture.[8][9] This can overcome kinetic barriers and often leads to higher yields and cleaner reactions compared to conventional heating.[10]
-
Action: If you have access to a microwave reactor, this is a highly recommended optimization strategy. Reactions that take hours under conventional reflux can often be completed in minutes.[2][5][10]
-
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Key Insight |
| Reaction Time | Hours (e.g., 8-24 h)[1][5] | Minutes (e.g., 5-30 min)[5][10] | Microwave energy couples directly with polar molecules, leading to rapid and efficient heating, bypassing slow conventional heat transfer.[9] |
| Typical Yield | Moderate to Good | Good to Excellent[10] | The reduction in reaction time minimizes the formation of thermal degradation byproducts, often improving the isolated yield. |
| Temperature | Reflux temp. of solvent (e.g., 80-140 °C)[1][7] | Controlled, often higher temps (e.g., 150 °C)[5] | Sealed-vessel microwave synthesis allows for superheating solvents above their atmospheric boiling points, accelerating the reaction. |
Category 2: Impurity Formation & Side Reactions
Question: My final product is contaminated with a persistent, hard-to-remove impurity. What are the likely side reactions?
Answer: Impurity profiles can be complex, but several common side reactions can occur during thienopyrimidine synthesis. A logical troubleshooting approach is essential.
Caption: Decision tree for troubleshooting impurities in thienopyrimidine synthesis.
Common Side Reactions:
-
Incomplete Cyclization: The 2-aminothiophene intermediate is a common impurity if the cyclization step is not driven to completion.
-
Identification: Look for characteristic signals of the aminothiophene in your crude NMR (e.g., a broad -NH2 signal, distinct aromatic protons).
-
Solution: Increase the reaction time or temperature of the cyclization step. Consider switching to microwave conditions to ensure completion.[8]
-
-
Formation of Isomers: Depending on the substituents and cyclizing agent, formation of a regioisomer is possible. For example, annulation can sometimes occur at different positions if the thiophene intermediate has multiple reactive sites.
-
Identification: This can be challenging and often requires detailed 2D NMR analysis (NOESY, HMBC) to confirm connectivity.
-
Solution: This is an intrinsic challenge related to your specific substrate. Re-evaluate the cyclization mechanism. Sometimes, a change in catalyst (acidic vs. basic) or cyclizing agent can favor one isomer over another.
-
-
Hydrolysis of Functional Groups: If your starting materials or product contain sensitive esters or nitriles, harsh acidic or basic conditions during reaction or workup can lead to hydrolysis to carboxylic acids.
-
Identification: Appearance of a broad -OH signal in the NMR and a change in polarity (often becoming much more polar on TLC).
-
Solution: Use milder conditions. For example, if using strong alcoholic KOH for cyclization, ensure the reaction is not heated for an excessively long time.[2] Neutralize carefully during workup.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for the initial Gewald reaction?
-
A1: The most common and effective catalysts are secondary amines like morpholine or piperidine. They provide the right level of basicity to initiate the reaction without promoting side reactions. Triethylamine can also be used. The choice may depend on the specific reactivity of your ketone and nitrile components.
Q2: What are the advantages of using microwave synthesis for these reactions?
-
A2: The primary advantages are drastically reduced reaction times, often improved yields, and enhanced reaction selectivity.[8][10] Microwave heating is rapid and uniform, which minimizes the formation of degradation byproducts that can occur with prolonged conventional heating.[9] This makes it an ideal technique for high-throughput synthesis and library generation.
Q3: My final product is poorly soluble. What are some effective purification strategies?
-
A3: Poor solubility is a common issue with planar, heterocyclic systems.
-
Trituration: First, try triturating the crude solid with a series of solvents, starting with non-polar (hexanes), then moving to slightly more polar (ether, ethyl acetate), and finally polar (ethanol, methanol). This can wash away more soluble impurities.
-
Recrystallization: If a suitable solvent can be found, recrystallization is excellent for purification. High-boiling point solvents like DMF, DMSO, or dioxane (often with addition of a co-solvent like water or ethanol) may be necessary.
-
Column Chromatography: This can be difficult with insoluble compounds. You may need to use a strong, polar mobile phase (e.g., DCM/Methanol with 1% acetic acid or ammonia) and load the crude material onto the silica gel as a solution in a strong solvent like DMF, then evaporate the solvent before placing it on the column.
-
Q4: Can I build the thiophene ring onto a pre-existing pyrimidine?
-
A4: Yes, this is a valid alternative synthetic strategy.[1][11] One common method is the Thorpe-Ziegler reaction, which involves the cyclization of a pyrimidine derivative bearing a mercaptocarbonitrile group.[6] This approach can be advantageous if the desired pyrimidine core is more readily available than the corresponding thiophene precursors.
Validated Experimental Protocol: Synthesis of a Tetrahydrocyclohepta[b]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol provides a reliable, two-step method adaptable for many similar analogs.
Step 1: Gewald Synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile [12]
-
To a 100 mL round-bottom flask, add cycloheptanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (30 mL).
-
Add diethylamine (0.2 eq) dropwise while stirring.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene intermediate as a solid. The product is often pure enough for the next step without further purification.
Step 2: Cyclization to 6,7,8,9-tetrahydro-3H-cyclohepta[2][13]thieno[2,3-d]pyrimidin-4-one [12]
-
In a 50 mL round-bottom flask, suspend the 2-aminothiophene intermediate from Step 1 (1.0 eq) in formic acid (98%, 15 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water (100 mL) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove excess formic acid, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallize from ethanol or an ethanol/DMF mixture if necessary to obtain the pure thienopyrimidine.
References
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Center for Biotechnology Information. [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Center for Biotechnology Information. [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. National Center for Biotechnology Information. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. National Center for Biotechnology Information. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
Molecules - An Open Access Journal from MDPI. MDPI. [Link]
-
Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. ResearchGate. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. [Link]
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents [mdpi.com]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
Preventing byproduct formation in the synthesis of 2-substituted pyrimidines
A Guide to Preventing Byproduct Formation and Optimizing Your Synthetic Strategy
Welcome to the Technical Support Center for the synthesis of 2-substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we understand the nuances of pyrimidine chemistry and the common challenges that can arise in the laboratory. This resource, presented in a question-and-answer format, provides in-depth technical guidance, explains the causality behind experimental choices, and offers field-proven insights to help you achieve higher yields and purer products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during the synthesis of 2-substituted pyrimidines, focusing on the most common synthetic routes and their associated byproducts.
Section 1: The Pinner Pyrimidine Synthesis
The Pinner synthesis, a classic and versatile method, involves the condensation of a 1,3-dicarbonyl compound with an amidine. While powerful, it is not without its challenges.
Question 1: My Pinner synthesis is giving a low yield of the desired 2-substituted pyrimidine, and I'm isolating a significant amount of an ester byproduct. What is happening and how can I fix it?
Answer:
This is a classic issue in Pinner synthesis and points directly to the presence of water in your reaction. The key intermediate in the Pinner reaction is an imino ether hydrochloride, often referred to as a "Pinner salt." This species is highly susceptible to hydrolysis.
Causality: The amidine starting material is often used as a hydrochloride salt. In the presence of any moisture, the Pinner salt intermediate will be hydrolyzed to the corresponding ester before it can cyclize to form the pyrimidine ring.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Flame-dry all glassware before use.
-
Use anhydrous solvents. Ethanol, a common solvent for this reaction, should be freshly distilled or obtained from a sealed bottle.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Purity of Starting Materials:
-
Ensure your 1,3-dicarbonyl compound and amidine hydrochloride are dry. If necessary, dry them in a vacuum oven before use.
-
-
Choice of Base:
-
When a base is required, use a non-aqueous base like sodium ethoxide in anhydrous ethanol. Prepare it fresh or use a commercially available solution.
-
Question 2: I am observing the formation of multiple unidentified byproducts in my Pinner reaction, leading to a complex crude NMR and difficult purification. What are the likely side reactions?
Answer:
Besides hydrolysis, several other side reactions can occur in a Pinner synthesis, leading to a complex product mixture.
Potential Side Reactions:
-
Self-condensation of the 1,3-dicarbonyl compound: Under basic or acidic conditions, β-ketoesters or similar starting materials can undergo self-condensation, leading to polymeric or dimeric byproducts.
-
Amidine decomposition: Amidines can be unstable, especially at elevated temperatures, and may decompose.
-
Incomplete cyclization: The reaction may stall at an intermediate stage, such as the initial adduct between the amidine and the dicarbonyl compound, especially if the reaction conditions are not optimal for the final cyclization and dehydration steps.
Troubleshooting Strategies:
-
Temperature Control: Start the reaction at a lower temperature and gradually increase it. This can help to control the rate of competing side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the amidine or the dicarbonyl compound can promote side reactions. Start with a 1:1 molar ratio and optimize from there.
-
Order of Addition: The order in which you add your reagents can be critical. Often, it is best to form the enolate of the 1,3-dicarbonyl compound first with the base, and then add the amidine.
Visualizing the Pinner Reaction and a Key Side Reaction:
Below is a DOT script that generates a diagram illustrating the desired Pinner reaction pathway alongside the competing hydrolysis of the Pinner salt intermediate.
Caption: Pinner synthesis pathway and competing hydrolysis.
Section 2: The Biginelli Reaction
The Biginelli reaction is a popular one-pot, three-component synthesis of dihydropyrimidinones (DHPMs), which can be readily oxidized to the corresponding pyrimidines. A common issue is the formation of a fluorescent byproduct.
Question 3: My Biginelli reaction produces a bright yellow, fluorescent byproduct that is difficult to separate from my desired dihydropyrimidinone. What is this byproduct and how can I avoid it?
Answer:
The fluorescent byproduct you are observing is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This is a well-documented side product in the Biginelli reaction.
Causality: The Hantzsch pathway becomes competitive with the Biginelli pathway, especially at higher temperatures. In this side reaction, two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures).
Troubleshooting and Optimization:
| Parameter | Recommendation to Favor Biginelli Product | Rationale |
| Temperature | Lower the reaction temperature. Often, running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is sufficient. | The Hantzsch reaction has a higher activation energy and is therefore more favored at higher temperatures. |
| Catalyst | Use a milder Lewis acid (e.g., Yb(OTf)₃, InCl₃) or a Brønsted acid (e.g., p-TsOH). | Harsh acidic conditions and high temperatures can promote urea decomposition to ammonia, which is a key reactant in the Hantzsch pathway. |
| Solvent | Aprotic solvents like acetonitrile or solvent-free conditions can sometimes suppress the Hantzsch pathway. | The choice of solvent can influence the relative rates of the two competing reactions. |
| Stoichiometry | Use a slight excess of urea (e.g., 1.2-1.5 equivalents). | This can help to push the equilibrium towards the Biginelli product. |
Experimental Protocol: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct
-
Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of a mild Lewis or Brønsted acid (e.g., 10 mol% Yb(OTf)₃).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture, add cold water, and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to remove any remaining Hantzsch byproduct.
Visualizing the Competing Pathways:
The following DOT script illustrates the divergence of the Biginelli and Hantzsch reaction pathways.
Caption: Competing Biginelli and Hantzsch pathways.
Section 3: The Dimroth Rearrangement
The Dimroth rearrangement is a common isomerization in nitrogen-containing heterocycles, including pyrimidines, that can lead to unexpected and difficult-to-separate isomeric byproducts.[2][3][4]
Question 4: I synthesized a 2-amino-1-alkylpyrimidine, but my characterization data (NMR, MS) suggests the presence of a significant amount of the isomeric 2-(alkylamino)pyrimidine. What is causing this, and can I prevent it?
Answer:
You are observing a classic case of the Dimroth rearrangement. This rearrangement involves the opening of the pyrimidine ring followed by re-closure to form a thermodynamically more stable isomer.[2]
Mechanism of the Dimroth Rearrangement:
The rearrangement is often catalyzed by acid or base and can also be promoted by heat.[2] In the case of a 2-imino-1-alkyl-1,2-dihydropyrimidine (which can be in equilibrium with the 2-amino-1-alkylpyrimidine), a nucleophile (like hydroxide) attacks the C4 position, leading to ring opening. The resulting open-chain intermediate can then re-cyclize, with the exocyclic nitrogen becoming part of the ring and the original N1 nitrogen becoming part of the exocyclic amino group.
Strategies for Suppression:
-
pH Control: The rate of the Dimroth rearrangement is highly pH-dependent.[2] If the rearrangement is occurring during work-up or purification, carefully controlling the pH is crucial. Avoid strongly basic or acidic conditions if your product is susceptible to this rearrangement.
-
Temperature Control: Perform the synthesis and purification at the lowest practical temperature. The rearrangement is often accelerated by heat.
-
Reaction Time: Minimize the reaction time. Prolonged exposure to reaction conditions can increase the extent of the rearrangement.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group on the exocyclic amino group to prevent its participation in the rearrangement.
Visualizing the Dimroth Rearrangement:
The following DOT script provides a simplified representation of the Dimroth rearrangement.
Caption: The Dimroth rearrangement mechanism.
Section 4: Regioselectivity in Nucleophilic Substitution
When introducing a substituent at the 2-position via nucleophilic substitution on a dihalopyrimidine, controlling the regioselectivity is paramount to avoid the formation of isomeric byproducts.
Question 5: I am trying to synthesize a 2-substituted-4-chloropyrimidine from 2,4-dichloropyrimidine, but I am getting a mixture of the desired product and the 4-substituted-2-chloro isomer. How can I control the regioselectivity of this reaction?
Answer:
The regioselectivity of nucleophilic aromatic substitution (SNA) on the pyrimidine ring is governed by a combination of electronic and steric effects.
Controlling Factors:
-
Electronic Effects: The pyrimidine ring is electron-deficient, and the carbon atoms are susceptible to nucleophilic attack. In an unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more electron-deficient and therefore more reactive towards nucleophiles.
-
Steric Effects: The steric hindrance around the C2 and C4 positions can influence the approach of the nucleophile. A bulky nucleophile may preferentially attack the less sterically hindered position.
-
Substituent Effects: The presence of other substituents on the pyrimidine ring can significantly alter the regioselectivity.
-
Electron-donating groups (EDGs) at the C5 or C6 position can increase the electron density at the C4 position, making the C2 position more favorable for attack.
-
Electron-withdrawing groups (EWGs) at the C5 position will further activate the C4 position for nucleophilic attack.
-
Troubleshooting Guide for Regioselectivity:
| Scenario | Recommendation | Rationale |
| Mixture of 2- and 4-substituted isomers | Lower the reaction temperature. | The activation energy for substitution at the two positions may be different, and lowering the temperature can favor the formation of the kinetic product. |
| Use a less reactive nucleophile. | A more selective reaction may be achieved with a less reactive nucleophile. | |
| Change the solvent. | The solvent can influence the stability of the Meisenheimer intermediates and thus affect the regioselectivity. | |
| Preferential C4 substitution is desired | Ensure no strong EDGs are present on the ring. | EDGs can deactivate the C4 position. |
| Preferential C2 substitution is desired | Introduce an EDG at the C6 position if synthetically feasible. | This will direct the nucleophilic attack to the C2 position. |
References
-
Mamedov, V. A., Zhukova, N. A., Kadyrova, M. S., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules, 26(10), 2913. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Shaabani, A., Maleki, A., Mofakham, H., et al. (2008). A green and efficient protocol for the synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones and their corresponding 2-(1H)-thione using a magnetic reusable catalyst. Chinese Journal of Chemistry, 26(7), 1333-1337. [Link]
-
Wikipedia. (2023). Dimroth rearrangement. Retrieved from [Link]
-
Lokhande, T. N., & Gawali, S. L. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Retrieved from [Link]
-
Guzmán, A., & Maldonado, L. A. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. Arkivoc, 2003(11), 112-117. [Link]
-
El-Ganainy, M., El-Sattar, N. A., & El-Tamany, E. S. (2025). The Dimroth Rearrangement in the Heterocyclic Compounds Synthesis. ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Thiophene vs. Furan-Containing Pyrimidines: A Comparative Analysis of Biological Activity
Introduction: The Strategic Role of Bioisosterism in Pyrimidine-Based Drug Design
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone of drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its prevalence in nature as a key component of nucleobases ensures its biocompatibility and provides a versatile framework for molecular design.[3] A common strategy to refine the pharmacological profile of a lead compound is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties. This guide focuses on a classic bioisosteric pair often appended to the pyrimidine core: the five-membered aromatic heterocycles, thiophene and furan.
While structurally similar, the substitution of furan's oxygen with thiophene's sulfur atom introduces subtle yet profound changes in electronegativity, aromaticity, lipophilicity, and metabolic stability. These differences can dramatically alter a molecule's interaction with biological targets, leading to significant variations in efficacy, selectivity, and overall therapeutic potential. This guide provides an in-depth, evidence-based comparison of the biological activities of thiophene- and furan-containing pyrimidines, offering insights for researchers and drug development professionals to inform rational drug design. We will dissect their performance across key therapeutic areas, supported by experimental data and detailed protocols.
Section 1: The Physicochemical Foundation of Biological Divergence
The choice between a thiophene and a furan moiety is not arbitrary; it is a calculated decision based on fundamental physicochemical principles. Understanding these differences is crucial to explaining the observed variations in biological activity.
-
Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur. Consequently, the oxygen atom in a furan ring is a more effective hydrogen bond acceptor than the sulfur in thiophene. This can be a critical determinant in ligand-receptor binding, where a hydrogen bond may be essential for anchoring the molecule in the active site.
-
Aromaticity and Electron Delocalization: Thiophene is generally considered to have a higher degree of aromaticity than furan.[4] The sulfur atom's 3p orbitals contribute to a more delocalized π-electron system, which can influence the molecule's electronic properties and its ability to participate in π-π stacking interactions with biological targets.[4]
-
Lipophilicity: Thiophene is more lipophilic (less polar) than furan. This is a direct consequence of sulfur's lower electronegativity compared to oxygen. Increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake, but it can also affect solubility and off-target interactions.
-
Metabolic Stability: The furan ring can be susceptible to metabolic opening via epoxidation, which can lead to reactive metabolites. The thiophene ring is often more metabolically stable, a desirable trait for increasing a drug's half-life.
These intrinsic properties form the basis for the differing pharmacological profiles we will explore.
Caption: Physicochemical properties influencing biological activity.
Section 2: Comparative Analysis of Biological Activity
The decision to use a thiophene versus a furan ring can lead to compounds with distinct advantages in different therapeutic contexts. Fused systems, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, are particularly well-studied.
Anticancer Activity
Both thienopyrimidines and furopyrimidines are recognized as potent scaffolds for anticancer agents, frequently targeting protein kinases.[5]
-
Thiophene-Containing Pyrimidines: Thienopyrimidines are bioisosteres of purines and have been extensively developed as kinase inhibitors.[5] Their scaffold is adept at fitting into the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR). Studies have shown that the thiophene moiety contributes favorably to the activity, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[5][6] For instance, certain 3-amino-4-imino-5-(thiophen-2-yl) derivatives have displayed robust anticancer activity with IC50 values in the low micromolar range.[6] The anticancer mechanisms often involve inducing apoptosis and inhibiting key cell cycle regulators.[5][7]
-
Furan-Containing Pyrimidines: Furan-containing pyrimidines also demonstrate significant anticancer properties.[8][9] The oxygen atom can form crucial hydrogen bonds within a kinase's hinge region. Like their thiophene counterparts, furopyrimidines are reported as selective EGFR inhibitors.[10] Research on furan-based pyrimidine-thiazolidinones has identified compounds with notable activity, although direct comparative data with analogous thiophene structures is often compound-specific.
Comparative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Thiophene-Pyrimidine | MCF-7 (Breast) | 1.61 | Chromeno[2,3-d]pyrimidin-6-one | [6] |
| Thiophene-Pyrimidine | HepG2 (Liver) | 2.02 | Chromeno[2,3-d]pyrimidin-6-one | [6] |
| Thiophene-Pyrimidine | A549 (Lung) | 1.84 | Chromeno[2,3-d]pyrimidin-6-one | [6] |
| Furan-Pyrimidine | Colorectal Cancer | - | Furan-2(SH)-one core | [9] |
| Thienopyrimidine | General Kinase | 46.7% to 13.3% inhibition | Varied substitutions | [5] |
Note: Direct head-to-head comparisons are rare in the literature; this table presents representative data for each class.
Antimicrobial Activity
The need for novel antimicrobial agents is urgent, and both scaffolds have been explored for this purpose.
-
Thiophene-Containing Pyrimidines: Thiophene-based compounds are well-documented for their broad-spectrum antimicrobial activity.[4][11] Fused thienopyrimidine systems have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][12] The lipophilic nature of the thiophene ring can facilitate penetration of the microbial cell wall.
-
Furan-Containing Pyrimidines: The furan ring is a component of several antimicrobial drugs, most notably nitrofurantoin. The furan moiety often acts as a scaffold that facilitates bioactivation, where a nitro group, for example, is reduced within the bacterial cell to produce reactive intermediates that damage microbial DNA and proteins.[8] Furan derivatives have demonstrated activity against bacteria like E. coli and fungi such as Aspergillus niger.[8]
Comparative Antimicrobial Activity Data
| Compound Class | Organism | Activity Metric | Result | Reference |
| Thiophene-Pyrimidine | Aspergillus fumigatus | MIC | More potent than Amphotericin B | [11] |
| Thiophene-Pyrimidine | Syncephalastrum racemosum | MIC | More potent than Amphotericin B | [11] |
| Furan-Pyrimidine | E. coli | MIC | 12.5 µg/mL | |
| Furan-Pyrimidine | A. niger | MIC | 100 µg/mL | |
| Thiophene-Furan Hybrid | E. coli, S. aureus, C. albicans | MIC | 0.9–7.0 µg/mL | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and pyrimidine derivatives have been developed as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[14]
-
Thiophene-Containing Pyrimidines: Thienopyrimidine derivatives have been reported to possess significant analgesic and anti-inflammatory properties.[12] The substitution of a phenyl ring with a thien-2-yl moiety in related pyrazolo-pyrimidinones was found to substantially enhance anti-inflammatory activity.[15]
-
Furan-Containing Pyrimidines: Furan-containing molecules are also present in agents that inhibit COX enzymes and reduce inflammation.[8] Their ability to act as bioisosteres for phenyl rings allows for the modulation of selectivity and potency against COX-1 and COX-2.[8]
Section 3: Experimental Design and Protocols
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Here, we detail standard protocols for the synthesis and biological evaluation of these compounds.
General Synthesis Workflow
The synthesis of both thiophene- and furan-containing pyrimidines often starts from a chalcone intermediate, which is then cyclized with urea, thiourea, or guanidine.
Caption: General workflow for synthesis and evaluation.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.
Causality and Rationale: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of cell death induced by the test compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Expertise Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment: Prepare serial dilutions of the thiophene- and furan-pyrimidine derivatives in culture medium (e.g., from 0.1 to 100 µM). The compounds are typically first dissolved in DMSO. Add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
Trustworthiness Note: The incubation time should be consistent across experiments and long enough to observe a significant effect on cell proliferation.
-
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Self-Validating System: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Outlook
The comparative analysis of thiophene- and furan-containing pyrimidines reveals a nuanced landscape of biological activity governed by subtle differences in their core physicochemical properties.
-
Thiophene-containing pyrimidines often exhibit enhanced potency in anticancer and antimicrobial assays, which may be attributed to their increased lipophilicity, leading to better membrane permeability, and a more stable aromatic system. The thienopyrimidine scaffold is a proven platform for potent kinase inhibitors.[5]
-
Furan-containing pyrimidines remain highly valuable, particularly when a hydrogen bond acceptor is critical for target engagement. The furan ring is a key component in established antimicrobial agents and shows significant promise in developing new anticancer and anti-inflammatory drugs.[8][9]
Ultimately, the choice between these two bioisosteres is not a matter of inherent superiority but of strategic design tailored to a specific biological target and desired pharmacological profile. The evidence suggests that while thiophene may offer an advantage in scenarios where lipophilicity and metabolic stability are paramount, furan provides a valuable alternative where polarity and hydrogen-bonding potential are key drivers of activity.
Future research should focus on direct, head-to-head comparisons of otherwise identical thiophene and furan analogues. This would provide clearer data on structure-activity relationships and allow for more precise modulation of drug properties, accelerating the development of next-generation pyrimidine-based therapeutics.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. ([Link])
-
Waghmare, P. G., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 16(03), 101–114. ([Link])
-
Abdel-Ghani, N. T., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6617. ([Link])
-
El-Demellawy, M. A. (2022). Biological Activities of Thiophenes. Encyclopedia.pub. ([Link])
-
Devi, S., & Kumar, D. (2021). An overview on synthesis and biological activity of pyrimidines. GSC Biological and Pharmaceutical Sciences, 14(03), 038–053. ([Link])
-
Kumar, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science, 04(01), 16-21. ([Link])
-
Gouda, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47011–47026. ([Link])
-
Sharma, D., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 183-191. ([Link])
-
Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10. ([Link])
-
Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6359. ([Link])
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. ([Link])
-
Sharma, P., & Rane, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 2(4). ([Link])
-
Singh, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 859383. ([Link])
-
Al-Ostoot, F. H., et al. (2020). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 25(18), 4138. ([Link])
-
Ali, T. S., et al. (2019). A Review on Anticancer Activities of Thiophene and Its Analogs. International Journal of Medicinal Chemistry, 2019, 9234173. ([Link])
-
Kumar, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. ([Link])
Sources
- 1. wjarr.com [wjarr.com]
- 2. scispace.com [scispace.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. sciensage.info [sciensage.info]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijabbr.com [ijabbr.com]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Senior Application Scientist's Guide to the Validation of 2-Thien-2-ylpyrimidine-5-carboxylic Acid as a Tie-2 Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 2-Thien-2-ylpyrimidine-5-carboxylic acid, a novel candidate molecule, as a potent and selective inhibitor of the Tie-2 kinase. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental stage, comparing our candidate's hypothetical performance benchmarks against established alternatives. This document is structured to serve as a practical roadmap for researchers navigating the complex but rewarding path of kinase inhibitor validation.
The Scientific Imperative: Targeting the Angiopoietin/Tie-2 Axis
The Tie-2 tyrosine kinase, and its signaling pathway regulated by angiopoietins (Ang), is a critical mediator of vascular development, maturation, and stability.[1][2] Unlike pathways such as VEGF which primarily initiate endothelial cell sprouting, the Ang/Tie-2 axis is fundamental to the later stages of vessel assembly and quiescence.[2]
Dysregulation of this pathway is a hallmark of numerous pathologies. In oncology, Angiopoietin-2 (Ang2) is often upregulated in the tumor microenvironment, acting as a Tie-2 antagonist that promotes vascular destabilization, inflammation, and, in concert with VEGF, pathological angiogenesis.[3][4] This makes the Tie-2 kinase a compelling therapeutic target. While several multi-kinase inhibitors with Tie-2 activity, such as Regorafenib and Ripretinib, are clinically approved, the quest for more selective agents continues in order to mitigate off-target toxicities.[5][6]
This guide outlines the validation cascade for this compound, a molecule designed for potent and selective Tie-2 inhibition.
Caption: The Angiopoietin/Tie-2 Signaling Pathway.
The Validation Workflow: A Phased Approach
Our validation strategy for this compound is built on a logical, multi-phase progression. Each phase answers a critical question, building a comprehensive data package that substantiates the compound's mechanism of action and therapeutic potential.
Caption: The Stepwise Experimental Validation Workflow.
Phase 1: In Vitro Biochemical Validation
The foundational step is to confirm direct, potent, and selective engagement with the purified Tie-2 kinase enzyme.
Experiment 1.1: Biochemical Kinase Inhibition Assay
Causality: The primary question is whether our candidate compound can inhibit the catalytic activity of Tie-2 in a cell-free system. This confirms direct target engagement and allows for the determination of potency, typically expressed as an IC50 value. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput method ideal for inhibitor screening.[7][8]
Protocol: HTRF KinEASE™ TK Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human Tie-2 kinase, biotinylated tyrosine kinase (TK) substrate peptide, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin) as per the manufacturer's guidelines (e.g., Revvity).[7]
-
Compound Plating: Serially dilute this compound and known inhibitors (e.g., Rebastinib) in DMSO, then dispense into a 384-well low-volume assay plate.
-
Kinase Reaction: Add Tie-2 kinase and the TK substrate to the wells.[9]
-
Initiation: Start the enzymatic reaction by adding a solution of ATP (at the Kₘ concentration for Tie-2). Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding the HTRF detection reagents containing EDTA. This solution contains the donor (Europium cryptate antibody) and acceptor (streptavidin-XL665).[9]
-
Incubation & Readout: Incubate for 60 minutes at room temperature to allow for detection antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the level of substrate phosphorylation.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Comparative Data (Hypothetical)
| Compound | Target(s) | Tie-2 IC50 (nM) | Reference(s) |
| This compound | Tie-2 (predicted) | 15 | This Study (Hypothetical) |
| Rebastinib | Tie-2 | 26 | [6] |
| Regorafenib | Multi-kinase (VEGFRs, Tie-2) | 13-100+ (Varies by study) | [1][5] |
| Tie2 kinase inhibitor 2 | Tie-2 | 1000 | [1] |
Experiment 1.2: Kinase Selectivity Profiling
Causality: A potent inhibitor is of little therapeutic value if it is not selective. Off-target kinase inhibition is a primary source of clinical toxicity. Therefore, we must assess our compound's activity across a broad panel of human kinases. This is a critical step for establishing a therapeutic window.[10][11]
Protocol: Kinome-Wide Selectivity Screen
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology's KinomeScan™ or Eurofins' KinaseProfiler™).
-
Assay Format: These services typically employ radiometric assays (e.g., ³³P-ATP filter binding) or binding assays.[12] The compound is usually tested at a high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.
-
Data Analysis: Results are reported as Percent Inhibition at the tested concentration. Potent off-target hits (e.g., >50% inhibition) are then followed up with full IC50 determinations. The goal is to demonstrate a significant selectivity window (ideally >100-fold) between Tie-2 and other kinases.[13]
Trustworthiness: Selectivity profiling is a cornerstone of building a trustworthy case for a new inhibitor. A "clean" profile, where inhibition is highly focused on the intended target, de-risks the compound for further development. It is crucial to test at ATP concentrations that approximate the Kₘ for each kinase to reflect intrinsic affinities.[10]
Hypothetical Selectivity Profile
| Kinase Target | Percent Inhibition @ 1 µM | Notes |
| Tie-2 | 98% | On-Target |
| VEGFR2 | 15% | Favorable selectivity over a key pro-angiogenic kinase |
| p38α | 5% | Favorable selectivity over a key signaling kinase |
| SRC | 8% | Favorable selectivity over a common off-target |
| c-Kit | 12% | Favorable selectivity |
Phase 2: Cell-Based Validation
After confirming biochemical activity, we must validate that the compound can enter cells and inhibit Tie-2 in its native environment.
Experiment 2.1: Cellular Tie-2 Autophosphorylation Assay
Causality: Ligand binding causes Tie-2 to dimerize and autophosphorylate on specific tyrosine residues (e.g., Tyr992), initiating downstream signaling.[2][14] An effective inhibitor will block this phosphorylation event in living cells. We assess this using Western Blotting.
Protocol: Western Blot for Phospho-Tie-2
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency. HUVECs endogenously express the Ang/Tie-2 system.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Angiopoietin-1 (Ang1) for 15-30 minutes to induce Tie-2 phosphorylation. Include an unstimulated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Quantification & SDS-PAGE: Determine protein concentration (BCA assay), normalize samples, and separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.[16]
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour.[15] Incubate overnight at 4°C with a primary antibody specific for Phospho-Tie2 (Tyr992).[14][17]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total Tie-2 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Expected Outcome: A dose-dependent decrease in the p-Tie2 signal upon treatment with the candidate inhibitor, with no change in total Tie-2 levels.
Experiment 2.2: Endothelial Cell Tube Formation Assay
Causality: This functional assay mimics the later stages of angiogenesis where endothelial cells form capillary-like structures. This process is dependent on stable cell-cell and cell-matrix interactions, which are regulated by Tie-2 signaling. Inhibition of Tie-2 is expected to disrupt the formation of these networks.[1]
Protocol: Matrigel Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel Basement Membrane Matrix and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Imaging & Analysis: Visualize the formation of tubular networks using a microscope. Capture images and quantify network formation (e.g., total tube length, number of junctions) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Expected Outcome: The candidate inhibitor should cause a dose-dependent reduction in the formation of stable, interconnected tubular networks compared to the vehicle control.
Phase 3: In Vivo Proof-of-Concept
The final preclinical validation step is to demonstrate efficacy in a living system. The Matrigel plug assay is a widely used, rapid model to assess angiogenesis in vivo.[13][18]
Experiment 3.1: Matrigel Plug Angiogenesis Assay
Causality: This assay evaluates the ability of a compound to inhibit the growth of new blood vessels into a subcutaneously implanted gel plug. The plug is loaded with pro-angiogenic factors to stimulate vessel infiltration, providing a clear system to measure the anti-angiogenic effect of a systemically delivered inhibitor.
Protocol: In Vivo Matrigel Plug Assay
-
Animal Model: Use immunodeficient mice (e.g., C57BL/6 or nude mice).
-
Plug Preparation: Prepare liquid Matrigel on ice, supplemented with a pro-angiogenic factor like bFGF or VEGF, and heparin.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of each mouse. The Matrigel will solidify into a plug.
-
Compound Administration: Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) at one or more dose levels.[13]
-
Assay Endpoint: After 7-14 days, euthanize the mice and surgically excise the Matrigel plugs.
-
Analysis:
-
Visual Assessment: Photograph the plugs to visually assess the reduction in red coloration (indicative of blood vessel infiltration).
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). This provides a quantitative measure of blood vessel density.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Expected Outcome: Mice treated with this compound should exhibit plugs with significantly less vascularization, as measured by reduced hemoglobin content and lower microvessel density, compared to the vehicle-treated group.
Conclusion and Forward Look
This guide has outlined a rigorous, stepwise validation pathway for this compound as a novel Tie-2 kinase inhibitor. By progressing through biochemical, cellular, and in vivo assays, researchers can build a robust data package. The hypothetical data presented here positions our candidate as a highly potent and selective agent, warranting further investigation in more complex preclinical models of cancer or ocular disease. Each experimental choice is grounded in establishing a clear causal link from target engagement to functional outcome, ensuring the highest level of scientific integrity for the project.
References
-
Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer. (2021). EMBO Molecular Medicine. [Link]
-
The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer. (2022). MDPI. [Link]
-
In vivo models of angiogenesis. (2007). Frontiers in Bioscience. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Chemical Biology. [Link]
-
The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. (2010). Cold Spring Harbor Perspectives in Medicine. [Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Mouse model of angiogenesis. (1998). The American Journal of Pathology. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]
-
Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination. (2021). MDPI. [Link]
-
HTRF® Kinase Assay Protocol. ResearchGate. [Link]
-
Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination. (2021). National Institutes of Health. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
-
Western Blotting Procedure. Nacalai Tesque, Inc. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Phospho-Tie2 (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. nacalai.com [nacalai.com]
- 17. Phospho-Tie2 (Tyr992) Polyclonal Antibody (BS-3449R) [thermofisher.com]
- 18. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Scaffolds: Comparative Docking Analysis of Thienopyrimidine and Quinazoline-Based Kinase Inhibitors
A Technical Guide for Drug Discovery Professionals
In the landscape of modern oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, two heterocyclic scaffolds, thienopyrimidine and quinazoline, have proven to be particularly fruitful starting points for the development of potent and selective therapeutic agents. This guide provides a comprehensive, in-silico-driven comparison of these two privileged scaffolds, offering insights into their structural and energetic predispositions for kinase active site binding. We will delve into a detailed, standardized molecular docking protocol, present comparative binding data against key oncogenic kinases, and explore the subtle yet significant differences that medicinal chemists can exploit in the design of next-generation inhibitors.
The Rationale: Why Thienopyrimidines and Quinazolines?
Quinazoline-based compounds were among the first generation of clinically successful kinase inhibitors, with drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) and validating this scaffold's utility.[1][2] The thienopyrimidine core is considered a bioisostere of the quinazoline ring system, where the benzene ring is replaced by a thiophene ring.[3][4] This bioisosteric replacement can significantly alter the molecule's physicochemical properties, including its size, shape, electron distribution, and metabolic stability, thereby influencing its biological activity, selectivity, and pharmacokinetic profile.[5][6] This guide will explore how these inherent differences manifest in a computational binding context.
The Target: A Focus on Oncogenic Kinases
For the purpose of this comparative study, we will focus on two well-validated cancer targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver in various cancers, including non-small cell lung cancer and colorectal cancer.[7][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9][10]
The selection of these targets is based on the extensive body of literature detailing the development of both thienopyrimidine and quinazoline inhibitors against them, providing a solid foundation for a comparative analysis.
Experimental Design: A Standardized In Silico Approach
To ensure a fair and objective comparison, a standardized molecular docking workflow is essential. The following protocol, based on established best practices using AutoDock Vina, outlines the critical steps for evaluating the binding potential of our two inhibitor classes.[11][12][13]
Experimental Workflow: Comparative Molecular Docking
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive tumor growth and survival. [7][8][14]
VEGFR-2 Signaling Pathway
Caption: Key signaling pathways downstream of VEGFR-2 activation, promoting angiogenesis.
Activation of VEGFR-2 by VEGF binding triggers signaling through pathways like PLCγ-PKC and PI3K-AKT, leading to the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. [9][10][15]
Discussion and Future Perspectives
Our comparative analysis, based on the presented docking protocol and literature data, reveals that both thienopyrimidine and quinazoline scaffolds are highly effective in targeting the ATP-binding sites of oncogenic kinases. The choice between these two scaffolds in a drug discovery program will depend on the specific goals of the project.
-
Quinazolines have a long and successful history, providing a wealth of structure-activity relationship (SAR) data that can guide new design efforts. [16]* Thienopyrimidines , as bioisosteres, offer a powerful strategy for scaffold hopping and intellectual property generation. [17]The introduction of the sulfur atom can modulate the electronic properties and provide new vectors for interaction within the active site, potentially leading to improved selectivity or potency.
The future of kinase inhibitor design will likely involve the creation of hybrid molecules that combine fragments of both scaffolds, as well as the development of dual-target inhibitors that can simultaneously block multiple oncogenic pathways. [18]The in silico methods outlined in this guide provide a robust framework for the rational design and evaluation of such novel chemical entities, accelerating the discovery of more effective and safer cancer therapeutics.
References
-
Molecular Docking Tutorial. (n.d.). Retrieved January 23, 2026, from [Link]
- Le, T., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(23), 5789.
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 23, 2026, from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- Alsfouk, A. A., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 15, 1407-1424.
-
Bioinformatics Review. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. [Link]
- Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
- Radi, M., et al. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1834-1841.
- Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline. (2021). Asian Journal of Chemistry, 33(2), 347-352.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry, 118109.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 23, 2026, from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved January 23, 2026, from [Link]
-
Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[11][19][20]riazino[2,3-C]quinazolines. Preprints.org.
-
Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Fathi, M. M., et al. (2025). Different FDA approved drugs based on quinazoline and thienopyrimidine ring systems.
-
Teach Yourself E-series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 1-10.
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Ghandi, M., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 26(17), 8528.
-
Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[11][19][20]riazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437.
-
How to generate Autodock Grid Box?. (2021, November 9). ResearchGate. Retrieved January 23, 2026, from [Link]
-
How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2025, January 15). Quinazoline. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Insights of Nature. [Link]
- Al-Suwaidan, I. A., et al. (2016). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 9, S1348-S1355.
- Recent updates on thienopyrimidine derivatives as anticancer agents. (2023).
-
Wikipedia contributors. (2025, January 21). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
AutoDock Vina. (n.d.). Tutorial. Retrieved January 23, 2026, from [Link]
-
Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
-
Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[11][19][20]riazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437.
-
VEGF signaling pathway. (2023, January 22). In Proteopedia. Retrieved January 23, 2026, from [Link]
- Alsfouk, A. A., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 15, 1407-1424.
-
File:EGFR signaling pathway.png. (2021, March 11). In Wikimedia Commons. Retrieved January 23, 2026, from [Link]
- El-Zahabi, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Current Drug Targets.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 23, 2026, from [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 1-10.
Sources
- 1. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. preprints.org [preprints.org]
- 6. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. proteopedia.org [proteopedia.org]
- 16. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 17. Scaffold hopping and optimisation of 3’,4’-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
